Product packaging for 5-Cyano-N,N,6-trimethylpicolinamide(Cat. No.:)

5-Cyano-N,N,6-trimethylpicolinamide

Cat. No.: B7558770
M. Wt: 189.21 g/mol
InChI Key: HPFQUKMBSSMKQO-UHFFFAOYSA-N
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Description

5-Cyano-N,N,6-trimethylpicolinamide (Molecular Formula: C10H11N3O ) is a synthetic small molecule inhibitor belonging to the picolinamide class, identified for its potent antifungal properties . Its primary research value and mechanism of action stem from its targeted inhibition of Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein (PITP) in Saccharomyces cerevisiae , whose activity is essential for cell viability and Golgi function . This mechanism is particularly significant for addressing invasive fungal infections, which are associated with high mortality rates and for which the current clinical arsenal of antifungals is limited and often hampered by issues of resistance, toxicity, and poor bioavailability . By specifically targeting Sec14p, a protein that is also essential in several pathogenic fungi, this compound opens new avenues for the development of novel antifungal agents with a unique mode of action. Chemogenomic profiling studies have confirmed Sec14p as the sole essential target, with the heterozygous SEC14 deletion strain showing significant hypersensitivity to the compound . This makes this compound a critical tool compound for researchers investigating phosphatidylinositol signaling, vesicular trafficking, and for evaluating the Sec14p-target pair for its potential in antifungal drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B7558770 5-Cyano-N,N,6-trimethylpicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-N,N,6-trimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQUKMBSSMKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Picolinamide-Based Kinase Inhibitors: A Case Study on CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial inquiries for "5-Cyano-N,N,6-trimethylpicolinamide" (CAS No. 1197661-24-7) did not yield significant public data regarding its specific biological activity, mechanism of action, or clinical relevance. This compound is primarily available as a chemical intermediate, suggesting its role as a building block in the synthesis of more complex molecules. However, the picolinamide scaffold is a key pharmacophore in a range of clinically significant kinase inhibitors. This guide will, therefore, focus on a prominent class of picolinamide-related compounds: Cyclin-Dependent Kinase (CDK) inhibitors, which are at the forefront of cancer therapy.

This technical guide will provide an in-depth overview of the core principles of CDK inhibition by picolinamide-based compounds, using publicly available data on CDK4/6 inhibitors as a representative example. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and pathway visualizations.

The Picolinamide Scaffold in Kinase Inhibition

Picolinamide, a pyridine-2-carboxamide, serves as a versatile scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of the native ATP ligand. Substitutions on the pyridine ring and the amide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cyclin-Dependent Kinases as Therapeutic Targets

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Selective inhibitors of CDK4 and CDK6, in particular, have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.

Mechanism of Action: CDK4/6 Inhibition

Picolinamide-based CDK4/6 inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding site of the CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1-to-S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 Inhibition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription S_Phase S Phase Entry G1_S_Genes->S_Phase promotes CDK46_Inhibitor Picolinamide-based CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 inhibits Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Incubation Incubate compound with enzyme and substrate Compound_Prep->Incubation Reaction_Mix Prepare reaction mix: - CDK4/Cyclin D1 enzyme - Rb protein substrate - ATP Reaction_Mix->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Readout Measure luminescence Detection->Readout Analysis Calculate IC50 value Readout->Analysis End End Analysis->End Synthesis_Scheme cluster_synthesis Generic Picolinamide Synthesis Starting_Material Substituted Picolinic Acid Product Picolinamide Derivative Starting_Material->Product + Amine Amine Dimethylamine Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt)

5-Cyano-N,N,6-trimethylpicolinamide: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available information for the chemical compound 5-Cyano-N,N,6-trimethylpicolinamide. Despite a comprehensive search of publicly accessible scientific databases and supplier information, detailed experimental protocols, extensive quantitative data, and associated biological pathways remain largely undocumented in the public domain.

Chemical Structure and Identifiers

Based on its IUPAC name, the chemical structure of this compound is a pyridine ring substituted at the 2-position with an N,N-dimethylcarboxamide group, at the 5-position with a cyano group, and at the 6-position with a methyl group.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 1197661-24-7
Molecular Formula C₁₀H₁₁N₃O

A 2D representation of the chemical structure is provided below.

Caption: 2D Chemical structure of this compound.

Experimental Data

A thorough search for experimental data, including synthesis protocols and spectroscopic characterization (NMR, IR, Mass Spectrometry), did not yield any specific results for this compound. While general methods for the synthesis of substituted cyanopyridines are available in the scientific literature, a detailed, validated procedure for this specific molecule could not be located.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. Consequently, no associated signaling pathways or experimental workflows can be described or visualized.

Conclusion

This compound is a defined chemical entity with a known structure and CAS number. However, there is a significant lack of publicly available scientific literature detailing its synthesis, characterization, and biological properties. Researchers interested in this molecule may need to perform de novo synthesis and characterization. Further investigation is required to determine its potential applications in drug development and other scientific fields.

5-Cyano-N,N,6-trimethylpicolinamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the currently available physical and chemical property data for the compound 5-Cyano-N,N,6-trimethylpicolinamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific molecule remains limited. This guide summarizes the confirmed information and highlights the areas where data is not publicly available.

Core Compound Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1197661-24-7N/A
Molecular Formula C₁₀H₁₁N₃ON/A
Molecular Weight 189.21 g/mol N/A

Physical and Chemical Properties

A thorough search for quantitative physical and chemical properties of this compound has yielded limited results. The following table summarizes the status of key data points.

PropertyValueExperimental Protocol
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Spectral Data (NMR, IR, MS) Data not availableN/A

The absence of this data in public databases suggests that the compound may be relatively new, part of a proprietary research program, or that its characterization has not been published in accessible literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently available in the public domain. While general methods for the synthesis of cyanopyridine derivatives exist, a specific, validated protocol for this compound has not been identified.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows related to its biological function is not possible at this time.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the information that is confirmed and the data that remains to be determined.

G Information Availability for this compound A Compound Identity B CAS: 1197661-24-7 Formula: C10H11N3O MW: 189.21 g/mol A->B C Physical & Chemical Properties A->C E Experimental Protocols A->E G Biological Activity A->G D Melting Point: ? Boiling Point: ? Solubility: ? Spectral Data: ? C->D Data Unavailable F Synthesis Protocol: ? Analytical Methods: ? E->F Data Unavailable H Signaling Pathways: ? Mechanism of Action: ? G->H Data Unavailable

Caption: Availability of data for this compound.

Conclusion

This technical guide serves to consolidate the known information on this compound. It is evident that while the basic chemical identity is established, a significant gap exists in the publicly available scientific literature regarding its physical and chemical properties, synthesis, and biological function. Researchers and drug development professionals interested in this compound should consider this lack of data in their planning and may need to undertake foundational research to characterize it further.

In-depth Technical Guide: 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of public information regarding the mechanism of action, pharmacological properties, and clinical development of 5-Cyano-N,N,6-trimethylpicolinamide.

While the chemical identity of this compound is established as 5-cyano-N,N,6-trimethylpyridine-2-carboxamide, with the Chemical Abstracts Service (CAS) Registry Number 1197661-24-7 and molecular formula C10H11N3O, extensive searches of scientific databases, clinical trial registries, and pharmacological literature have not yielded specific data on its biological activity.

This document aims to provide a transparent overview of the current knowledge landscape and will be updated as new information becomes available.

Molecular Identity

PropertyValue
Chemical Name 5-cyano-N,N,6-trimethylpyridine-2-carboxamide
CAS Registry Number 1197661-24-7
Molecular Formula C10H11N3O
Molecular Weight 189.22 g/mol
Chemical Structure

(Structure to be inserted if available from chemical databases)

Current Understanding of Mechanism of Action

As of the latest literature review, there are no published studies detailing the specific molecular targets or signaling pathways modulated by this compound. The mechanism of action remains uncharacterized in the public domain.

Preclinical and Clinical Data

A thorough search of preclinical and clinical trial databases has not identified any registered studies for this compound. Consequently, there is no available data on its efficacy, safety, pharmacokinetics, or pharmacodynamics in biological systems.

Experimental Protocols

Due to the absence of published research, this guide cannot provide detailed experimental protocols for key experiments related to this compound.

Signaling Pathways and Visualizations

In the absence of data on the mechanism of action, it is not possible to generate diagrams of signaling pathways or experimental workflows related to this compound.

Conclusion

This compound is a known chemical entity, as evidenced by its CAS number and availability from chemical suppliers. However, there is a notable absence of publicly accessible scientific literature detailing its biological effects and mechanism of action. For researchers, scientists, and drug development professionals, this compound represents a novel chemical space with unexplored potential. Any investigation into its pharmacological properties would be breaking new ground.

This guide underscores the current information gap and serves as a foundational document that will be expanded upon should relevant research be published. Interested parties are encouraged to monitor scientific literature for future developments concerning this molecule.

In-Depth Technical Guide: Biological Activity of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Cyano-N,N,6-trimethylpicolinamide, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The data and methodologies presented herein are derived from patent literature, offering a foundational understanding of this compound's mechanism of action and preclinical efficacy.

Executive Summary

This compound has been identified as a covalent inhibitor of the KRAS G12C protein, a key oncogenic driver in various cancers. This compound demonstrates significant inhibitory activity in both biochemical and cellular assays. It operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway. This guide details the quantitative inhibitory data, the experimental protocols used to generate this data, and a visualization of the targeted signaling pathway and experimental workflows.

Quantitative Biological Data

The inhibitory activity of this compound was evaluated in biochemical and cellular assays to determine its potency against the KRAS G12C mutant. The key findings are summarized in the table below.

Assay TypeTargetCell LineParameterValue
Biochemical AssayKRAS G12CN/AIC50< 100 nM
Cellular Assayp-ERK InhibitionNCI-H358IC50< 100 nM

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to ascertain the biological activity of this compound.

KRAS G12C Biochemical Assay

This assay quantifies the ability of the compound to inhibit the activity of the KRAS G12C protein in a purified system.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified KRAS G12C protein.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.

    • Recombinant human KRAS G12C protein was incubated with the test compound at various concentrations.

    • A fluorescently labeled GTP analog (e.g., BODIPY-GTP) and a terbium-labeled anti-His tag antibody (for binding to His-tagged KRAS) were added to the reaction mixture.

    • The reaction was allowed to reach equilibrium.

    • The TR-FRET signal was measured using a suitable plate reader. A decrease in the FRET signal indicates displacement of the fluorescent GTP analog by the inhibitor.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay

This assay measures the ability of the compound to inhibit the downstream signaling of KRAS G12C in a cellular context by quantifying the phosphorylation of ERK.

  • Objective: To determine the IC50 of the test compound for the inhibition of ERK phosphorylation in a KRAS G12C mutant cancer cell line.

  • Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for KRAS G12C mutation).

  • Methodology: An in-cell Western or similar immunoassay was used.

    • NCI-H358 cells were seeded in 96-well plates and cultured overnight.

    • The cells were then treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

    • Following treatment, the cells were fixed and permeabilized.

    • The cells were then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.

    • The fluorescence intensity for both p-ERK and total ERK was quantified using an imaging system or plate reader.

    • The ratio of p-ERK to total ERK was calculated, and the data was normalized to untreated controls to determine the percent inhibition.

    • IC50 values were determined by plotting the percent inhibition against the compound concentration and fitting the data to a non-linear regression model.

Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experiments.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation Inhibitor 5-Cyano-N,N,6- trimethylpicolinamide Inhibitor->KRAS_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: KRAS G12C Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular p-ERK Assay B1 Incubate KRAS G12C with Inhibitor B2 Add Fluorescent GTP & Detection Reagents B1->B2 B3 Measure TR-FRET Signal B2->B3 B4 Calculate IC50 B3->B4 C1 Seed NCI-H358 Cells C2 Treat with Inhibitor C1->C2 C3 Fix & Permeabilize Cells C2->C3 C4 Incubate with p-ERK & Total ERK Antibodies C3->C4 C5 Add Fluorescent Secondary Antibodies C4->C5 C6 Quantify Fluorescence C5->C6 C7 Calculate IC50 C6->C7

Caption: Biochemical and Cellular Assay Workflow.

Conclusion

This compound is a potent inhibitor of the KRAS G12C oncoprotein. The data presented in this guide, derived from patent literature, demonstrates its ability to effectively inhibit the biochemical activity of KRAS G12C and its downstream signaling in a cellular context. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development in the treatment of KRAS G12C-mutated cancers. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted.

Technical Guide to the Spectroscopic Characterization of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 5-Cyano-N,N,6-trimethylpicolinamide could not be located. The following guide presents a hypothetical spectroscopic profile based on the known structure of the molecule, alongside generalized experimental protocols for its characterization. This document is intended to serve as a practical template for the analysis of this and structurally related compounds.

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift and frequency correlation tables and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 8.0 - 8.2d1HPyridine H (position 4)
~ 7.8 - 8.0d1HPyridine H (position 3)
~ 3.1s6HN(CH₃)₂
~ 2.6s3HPyridine-CH₃ (position 6)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Provisional Assignment
~ 168C=O (Amide)
~ 158Pyridine C (position 6)
~ 152Pyridine C (position 2)
~ 140Pyridine C (position 4)
~ 125Pyridine C (position 3)
~ 118C≡N (Cyano)
~ 115Pyridine C (position 5)
~ 38N(CH₃)₂
~ 24Pyridine-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~ 2230 - 2210MediumC≡N (Nitrile) stretch
~ 1680 - 1630StrongC=O (Amide) stretch
~ 1600 - 1450Medium-StrongAromatic C=C and C=N stretching
~ 1400 - 1350MediumC-H bend (methyl groups)
~ 1300 - 1100MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Provisional Assignment
~ 189.11[M]⁺ (Molecular Ion)
~ 145.08[M - N(CH₃)₂]⁺
~ 117.06[M - C(O)N(CH₃)₂]⁺
~ 44.05[N(CH₃)₂]⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

2.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[2]

  • Ensure the solution is homogeneous and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[1][3]

  • Cap the NMR tube securely to prevent solvent evaporation.[3]

2.1.2 Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 300-700 MHz).[4][5]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for calibration, with Tetramethylsilane (TMS) as the conventional 0 ppm reference.[6]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[5]

    • Relaxation Delay: 2-5 seconds. For quantitative analysis, longer delays (5 times the longest T1) are necessary.[5]

2.1.3 Data Processing The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected, baseline-corrected, and referenced. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of protons.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

2.2.1 Sample Preparation (ATR Method) Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[8][9]

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[10]

  • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.[11]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9][11]

2.2.2 Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[12]

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.[13]

    • Resolution: 4 cm⁻¹.[14]

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty, clean ATR crystal must be collected before the sample spectrum and is automatically subtracted.[13]

2.2.3 Data Processing The instrument's software performs a Fourier Transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

2.3.1 Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

  • Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[15]

  • Ensure the final solution is free of particulates by filtering if necessary. High concentrations of non-volatile buffers or salts should be avoided, especially for electrospray ionization.[15]

2.3.2 Data Acquisition

  • Instrument: A mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).[16][17]

  • ESI-MS Parameters (for LC-MS):

    • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Introduction: The sample is introduced via direct infusion or through a liquid chromatography (LC) system.[18]

  • EI-MS Parameters (for GC-MS or direct probe):

    • Ionization Energy: Standard 70 eV.

    • Introduction: The sample must be volatile enough to be introduced into the high-vacuum source, often via a heated direct insertion probe or gas chromatography (GC).[19]

2.3.3 Data Processing The detector measures the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum plots relative intensity against m/z, revealing the molecular ion and characteristic fragment ions.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Aliquots ir FT-IR Spectroscopy purification->ir Sample Aliquots ms Mass Spectrometry purification->ms Sample Aliquots data_analysis Data Interpretation & Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

An In-depth Technical Guide to 5-Cyano-N,N,6-trimethylpicolinamide Derivatives and Analogs: A Review of Synthetic Approaches and Biological Activities of Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, biological activity, and mechanism of action of "5-Cyano-N,N,6-trimethylpicolinamide." This guide, therefore, provides a comprehensive overview based on structurally related picolinamide derivatives and analogs. The experimental protocols, data, and pathways described herein are representative of the research field and are intended to serve as a foundational resource for the investigation of novel picolinamide compounds.

Introduction to Picolinamide Derivatives in Drug Discovery

Picolinamide, a derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antitumor, anti-inflammatory, and enzyme-inhibiting agents. The picolinamide core can be readily functionalized at various positions on the pyridine ring and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological targets. This document will explore the synthesis, potential biological activities, and relevant experimental methodologies based on published research on analogous structures.

Synthetic Methodologies for Picolinamide Analogs

The synthesis of substituted picolinamides generally involves the coupling of a carboxylic acid derivative with an amine. A plausible synthetic route for a compound like this compound would likely start from a commercially available substituted picolinic acid.

General Synthetic Protocol:

A common method for the synthesis of N,N-disubstituted picolinamides involves the activation of the corresponding picolinic acid followed by reaction with a secondary amine.

  • Step 1: Acid Chlorination: A substituted picolinic acid, such as 5-cyano-6-methylpicolinic acid, can be converted to its more reactive acid chloride. This is often achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Amide Coupling: The resulting acid chloride is then reacted with a secondary amine, in this case, dimethylamine, to form the final N,N-dimethylpicolinamide derivative. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Below is a generalized workflow for the synthesis of a substituted picolinamide.

G cluster_0 Synthesis Workflow start Substituted Picolinic Acid intermediate Picolinoyl Chloride Intermediate start->intermediate Activation reagent1 Chlorinating Agent (e.g., SOCl₂) reagent1->intermediate product Target Picolinamide Derivative intermediate->product Amidation reagent2 Secondary Amine (e.g., Dimethylamine) reagent2->product

Caption: General workflow for the synthesis of a substituted picolinamide derivative.

Biological Activities of Related Picolinamide Derivatives

While no specific biological activity is documented for this compound, its structural features—a substituted pyridine ring and a carboxamide group—are present in many biologically active molecules. Research on related picolinamide derivatives has revealed a variety of potential therapeutic applications.

Anticancer Activity

Numerous picolinamide derivatives have been investigated for their potential as anticancer agents. For instance, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines.[1][2] Some of these compounds displayed potent and broad-spectrum activity, with one analog, compound 6p, showing selective inhibition of Aurora-B kinase.[1][2] Another study focused on picolinamide-based derivatives as VEGFR-2 kinase inhibitors, a key target in tumor angiogenesis.[3]

Enzyme Inhibition

Picolinamide derivatives have also been identified as potent enzyme inhibitors. A series of 6-substituted picolinamides were found to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[4]

Other Therapeutic Areas

The versatility of the picolinamide scaffold has led to its exploration in other therapeutic areas as well. For example, derivatives have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), with potential applications in neurological and psychiatric disorders.[5]

Quantitative Data on Picolinamide Analogs

The following tables summarize representative quantitative data for various picolinamide derivatives from the literature. This data is intended to provide a comparative overview of the potency of different analogs.

Table 1: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives [1][2]

CompoundCell LineIC₅₀ (µM)
6e HepG27.12
6h HepG210.55
6p HepG2<10
6p HCT-116<10
6p SW480<10
Sorafenib HepG2>10

Table 2: Inhibitory Activity of Picolinamide-Based VEGFR-2 Inhibitors [3]

CompoundCell LineIC₅₀ (µM)
8j A54912.5
8j HepG220.6
8l A54913.2
8l HepG218.2
Sorafenib A54919.3
Sorafenib HepG229.0
Axitinib A54922.4
Axitinib HepG238.7

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of picolinamide derivatives.

MTT Assay for Cell Proliferation

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., picolinamide derivatives) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Potential Signaling Pathways

Based on the reported activities of related picolinamide derivatives as kinase inhibitors, a hypothetical signaling pathway is presented below. This diagram illustrates how a picolinamide derivative might inhibit a receptor tyrosine kinase (RTK) like VEGFR-2, leading to downstream effects on cell proliferation and survival.

G cluster_0 Hypothetical Signaling Pathway Picolinamide Picolinamide Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Picolinamide->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: A hypothetical signaling pathway for a picolinamide derivative as a kinase inhibitor.

Conclusion

While specific data on this compound is not currently available, the broader class of picolinamide derivatives represents a promising area of research with demonstrated potential in oncology and other therapeutic fields. The synthetic accessibility and the biological activities of known analogs provide a strong rationale for the synthesis and evaluation of novel derivatives like the one . The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further investigation is warranted to elucidate the specific biological profile of this compound and its analogs.

References

Potential Research Areas for 5-Cyano-N,N,6-trimethylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-N,N,6-trimethylpicolinamide is a synthetic organic compound with the molecular formula C₁₀H₁₁N₃O and CAS number 1197661-24-7.[1] While specific research on this molecule is limited, its structural features, particularly the picolinamide core, suggest significant potential for investigation in the field of drug discovery. Picolinamide derivatives have emerged as a promising class of compounds with diverse biological activities, most notably as kinase inhibitors. This guide outlines potential research areas for this compound, providing a foundation for its exploration as a therapeutic agent.

Core Compound Profile

PropertyValueReference
IUPAC Name 5-cyano-N,N,6-trimethylpyridine-2-carboxamideA2B Chem
CAS Number 1197661-24-7[1]
Molecular Formula C₁₀H₁₁N₃O[1]
Molecular Weight 189.22 g/mol A2B Chem
Canonical SMILES CN(C)C(=O)c1nccc(c1C)C#NPubChem

Potential Research Areas

The structural similarity of this compound to known biologically active picolinamides provides a strong rationale for investigating its potential in several key therapeutic areas.

Kinase Inhibition

A primary and highly promising area of research is the evaluation of this compound as a kinase inhibitor. Numerous studies have demonstrated the potential of the picolinamide scaffold to target various kinases involved in cancer and inflammatory diseases.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several picolinamide-based derivatives have been identified as potent VEGFR-2 inhibitors.

  • Hypothesis: The picolinamide core of this compound can be explored for its potential to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. The cyano and trimethyl substitutions may influence binding affinity and selectivity.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in inflammatory diseases and cancer. A related compound, 5-CYANO-N-(2,5-DIMETHOXYBENZYL)-6-ETHOXYPYRIDINE-2-CARBOXAMIDE, has been investigated in the context of JNK inhibition.

  • Hypothesis: this compound may act as a JNK inhibitor. The N,N-dimethylamide and the 6-methyl group could be key for interacting with the JNK active site.

Anticancer Activity

Given the potential for kinase inhibition, a direct investigation into the anticancer properties of this compound is a logical next step.

The compound should be screened against a panel of cancer cell lines to determine its ability to inhibit cell growth. This will provide initial data on its potency and spectrum of activity.

Should antiproliferative activity be observed, further studies to elucidate the mechanism of action would be warranted. This could include cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure can provide valuable insights into the chemical features required for biological activity.

  • Key Modifications to Explore:

    • Cyano Group: Replacement with other electron-withdrawing or -donating groups to probe the electronic requirements for activity.

    • N,N-dimethylamide: Variation of the amide substituents to explore the impact of size, lipophilicity, and hydrogen bonding potential.

    • 6-Methyl Group: Substitution with other alkyl or aryl groups to investigate the steric and electronic effects at this position.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar picolinamide derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction & Amidation cluster_step5 Step 5: Sandmeyer Reaction 2_chloro_6_methylpyridine 2-Chloro-6-methylpyridine reagent1 KCN, DMSO 2_chloro_6_methylpyridine->reagent1 product1 2-Cyano-6-methylpyridine reagent1->product1 reagent2 m-CPBA product1->reagent2 product2 2-Cyano-6-methylpyridine-N-oxide reagent2->product2 reagent3 HNO3, H2SO4 product2->reagent3 product3 2-Cyano-5-nitro-6-methylpyridine-N-oxide reagent3->product3 reagent4 1. Fe, AcOH 2. SOCl2 3. Dimethylamine product3->reagent4 product4 5-Amino-N,N,6-trimethylpicolinamide reagent4->product4 reagent5 NaNO2, HCl, CuCN product4->reagent5 final_product This compound reagent5->final_product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Cyanation: 2-Chloro-6-methylpyridine is treated with potassium cyanide in a solvent such as DMSO to yield 2-cyano-6-methylpyridine.

  • Oxidation: The resulting pyridine is oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Nitration: The N-oxide is nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.

  • Reduction and Amidation: The nitro group is reduced to an amino group using iron in acetic acid. The resulting carboxylic acid is then converted to the acid chloride with thionyl chloride, followed by reaction with dimethylamine to form the amide.

  • Sandmeyer Reaction: The amino group is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano group at the 5-position, yielding the final product.

In Vitro Kinase Inhibition Assays

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant VEGFR-2 kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ATP remaining using a commercial kit such as Kinase-Glo®.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Principle: This assay typically involves immunoprecipitating JNK from cell lysates and then measuring its ability to phosphorylate a specific substrate, such as c-Jun.

Protocol:

  • Culture cells (e.g., HeLa or Jurkat) and treat them with a known JNK activator (e.g., anisomycin or UV radiation) in the presence or absence of this compound.

  • Lyse the cells and immunoprecipitate JNK using a specific anti-JNK antibody.

  • Perform an in vitro kinase assay using the immunoprecipitated JNK, a recombinant c-Jun substrate, and ATP.

  • Analyze the phosphorylation of c-Jun by Western blotting using an antibody specific for phospho-c-Jun.

  • Quantify the band intensities to determine the extent of JNK inhibition.

Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 5-Cyano-N,N,6- trimethylpicolinamide Inhibitor->VEGFR2 Inhibits JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_transcription Transcription Factors cluster_response Cellular Response Stress UV, Cytokines, etc. MAPKKK MAPKKK (e.g., ASK1, MLK) Stress->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates ATF2 ATF2 JNK->ATF2 Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation ATF2->Inflammation Inhibitor 5-Cyano-N,N,6- trimethylpicolinamide Inhibitor->JNK Inhibits

References

Methodological & Application

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picolinamides are a class of chemical compounds that contain a pyridinecarboxamide functional group. They are of significant interest in medicinal chemistry due to their diverse biological activities, which include but are not limited to, antiviral, antibacterial, and kinase inhibitory effects. The specific compound, 5-Cyano-N,N,6-trimethylpicolinamide, represents a novel chemical entity within this class. Its biological activity and potential therapeutic applications are yet to be fully elucidated.

These application notes provide a general roadmap for researchers and drug development professionals to guide the synthesis, purification, and initial biological characterization of this compound.

Synthesis and Characterization

A generalized synthetic approach for a substituted picolinamide like this compound would typically involve the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthetic Protocol: Amide Coupling
  • Activation of the Carboxylic Acid: To a solution of 5-cyano-6-methylpicolinic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add a coupling agent (e.g., 1.1 equivalents of HATU or HOBt/EDC). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the secondary amine, N,N-dimethylamine (or its hydrochloride salt with a non-nucleophilic base like Diisopropylethylamine (DIPEA), 2-3 equivalents), to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final compound, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

The biological activity of a novel compound is typically assessed through a series of in vitro assays. The choice of assays will depend on the therapeutic hypothesis for the picolinamide scaffold. Given that some picolinamide derivatives have shown activity as kinase inhibitors, a primary screening against a panel of kinases could be a logical starting point.

General Protocol: Kinase Inhibition Assay (Example)
  • Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Create serial dilutions to be used in the assay.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.

  • Compound Addition: Add the serially diluted compound to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

As specific experimental data for this compound is not available, a template for data presentation is provided below. Researchers should populate this table with their experimentally derived data.

Assay Type Parameter Result Units
Purity Analysis Purity (by HPLC)-%
Kinase Screen Target Kinase IC₅₀-nM
Cell Viability Cell Line GI₅₀-µM
Solubility Aqueous Solubility-µg/mL
Permeability Caco-2 Papp (A-B)-10⁻⁶ cm/s

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a novel picolinamide compound.

cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (5-cyano-6-methylpicolinic acid, N,N-dimethylamine) coupling Amide Coupling Reaction start->coupling workup Aqueous Work-up & Extraction coupling->workup purify Flash Column Chromatography workup->purify characterize Structural Analysis (NMR, MS) purify->characterize final_product Pure this compound characterize->final_product

Caption: Synthetic and purification workflow for this compound.

General Drug Discovery Workflow

This diagram outlines a generalized workflow for the initial stages of drug discovery for a novel compound.

synthesis Compound Synthesis screening Primary Biological Screening (e.g., Kinase Panel) synthesis->screening hit_id Hit Identification screening->hit_id secondary_assays Secondary Assays (e.g., Cell-based assays) hit_id->secondary_assays  Active lead_opt Lead Optimization secondary_assays->lead_opt

Caption: Initial drug discovery workflow for a novel chemical entity.

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: For Research Use Only. Not for use in diagnostic procedures.

Introduction

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no published information on the biological activity, mechanism of action, or established applications in cell culture for the compound 5-Cyano-N,N,6-trimethylpicolinamide (CAS No. 1197661-24-7). The chemical formula for this compound is C₁₀H₁₁N₃O.

Due to the absence of data regarding its effects on cells, tissues, or biological pathways, we are unable to provide specific application notes, experimental protocols, or quantitative data for its use in cell culture. The information that would be necessary to generate such a document, including but not limited to, the compound's target, its effects on cell viability and proliferation, and its signaling pathway modulation, is not available in the public domain.

Researchers interested in investigating the properties of this compound would need to conduct initial exploratory studies to determine its biological effects.

Recommendations for Preliminary Investigation

For researchers, scientists, and drug development professionals who wish to explore the potential of this novel compound, a series of initial experiments would be required. The following outlines a logical workflow for a preliminary investigation.

Experimental Workflow: Preliminary Investigation of a Novel Compound

Caption: A suggested experimental workflow for the initial characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Should preliminary studies identify a biological target and a modulated signaling pathway, further investigation would be warranted. For instance, if the compound were found to be an inhibitor of a specific kinase cascade, a diagrammatic representation of that pathway would be essential for understanding its mechanism of action.

Below is a generic example of a signaling pathway diagram that could be adapted once the specific target of this compound is identified.

Example: Generic Kinase Cascade

G A External Signal B Receptor A->B Activates C Kinase 1 B->C Phosphorylates D Kinase 2 C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Regulates G This compound (Hypothetical Inhibitor) G->C Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a compound.

Conclusion

While we cannot provide specific protocols for This compound at this time, we have outlined a strategic approach for its initial investigation. The provided workflows and diagrammatic templates are intended to serve as a guide for researchers embarking on the study of this and other novel chemical entities. Further research is necessary to elucidate the biological role of this compound, which will be a prerequisite for the development of detailed application notes and protocols.

Application Note: Quantitative Analysis of 5-Cyano-N,N,6-trimethylpicolinamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyano-N,N,6-trimethylpicolinamide is a novel small molecule entity with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantitative determination of this compound in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in human plasma. The method is suitable for pharmacokinetic and toxicokinetic studies.

Compound Information

  • Compound Name: this compound

  • CAS Number: 1197661-24-7[1]

  • Molecular Formula: C10H11N3O[1]

  • Molecular Weight: 189.22 g/mol

  • Chemical Structure:

    alt text

Method Performance

The developed LC-MS/MS method was validated according to regulatory guidelines. The key performance characteristics are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 10.5%
Inter-day Precision (%CV) ≤ 12.3%
Accuracy (% Recovery) 92.5% - 108.2%
Matrix Effect Minimal, compensated by internal standard

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • Pipette 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

ParameterSetting
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Temperature 450 °C
Nebulizer Gas (GS1) 50 psi
Auxiliary Gas (GS2) 50 psi
Curtain Gas (CUR) 25 psi
Collision Gas (CAD) Nitrogen, Medium
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound190.1 (M+H)⁺145.125
Internal Standard (Hypothetical)194.1 (M+H)⁺149.125

Note: The product ion at m/z 145.1 likely corresponds to the loss of the dimethylamine group (-N(CH₃)₂).

Diagrams

experimental_workflow Experimental Workflow for this compound Analysis sample Plasma Sample Receipt preparation Sample Preparation (Protein Precipitation) sample->preparation analysis LC-MS/MS Analysis preparation->analysis data_processing Data Processing (Integration and Quantification) analysis->data_processing reporting Reporting (Concentration Calculation) data_processing->reporting

Caption: A flowchart illustrating the major steps in the analytical workflow.

validation_logic Analytical Method Validation Logic method_development Method Development specificity Specificity & Selectivity method_development->specificity linearity Linearity & Range method_development->linearity lloq LLOQ specificity->lloq accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision validated_method Validated Method accuracy->validated_method precision->validated_method lloq->validated_method stability Stability stability->validated_method

Caption: Logical relationship of key validation parameters for the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method meets the requirements for regulated bioanalysis and can be effectively implemented in support of drug development programs.

References

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: 5-Cyano-N,N,6-trimethylpicolinamide CAS Number: 1197661-24-7 Molecular Formula: C₁₀H₁₁N₃O For Research Use Only. Not for use in diagnostic procedures.

Introduction: this compound is a synthetic organic compound characterized by a pyridine ring substituted with a cyano group, a carboxamide group with two N-methyl substituents, and a methyl group.[1] While this compound is available for purchase for research purposes, a comprehensive review of publicly available scientific literature and databases reveals a lack of published data regarding its specific biological activity, mechanism of action, or established applications as a research tool.

The information presented below is based on the chemical properties of related compounds and provides a general framework for researchers to initiate their own investigations into the potential applications of this compound. The absence of specific data necessitates a preliminary and exploratory approach to its use in a research setting.

Potential Research Applications (Hypothetical)

Given the structural motifs present in this compound, such as the cyanopyridine core, it could be hypothesized to have utility in the following areas. These are speculative and would require experimental validation.

  • Enzyme Inhibition: Picolinamide and cyanopyridine derivatives have been explored as inhibitors of various enzymes. Preliminary screening against panels of kinases, proteases, or other enzyme classes could be a starting point.

  • Receptor Binding: The molecule could be screened for binding affinity against a variety of cell surface or nuclear receptors.

  • Chemical Probe Development: If a biological target is identified, the compound could serve as a scaffold for the development of more potent and selective chemical probes.

  • Material Science: The properties of the cyano and amide groups might be of interest in the development of novel materials.

Experimental Protocols (General Framework)

The following are general protocols that can be adapted for the initial characterization of the biological activity of this compound.

Protocol 1: General Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of the compound on cell viability and to establish a working concentration range for further experiments.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

  • Plate reader (fluorescence or absorbance)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • For Resazurin-based assays: Add 10 µL of the resazurin reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).

    • For MTT assays: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl). Incubate overnight at 37°C. Measure absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value, if applicable.

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the cytotoxicity of a test compound.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol can be used to investigate if this compound affects specific signaling pathways by analyzing the phosphorylation status or expression levels of key proteins.

Materials:

  • This compound

  • Cell line of interest

  • 6-well or 10 cm culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 min, 1h, 6h). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Hypothetical Signaling Pathway Analysis

G cluster_input Input cluster_pathway Hypothetical Target Pathway cluster_output Output compound This compound receptor Cell Surface Receptor compound->receptor ? kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

References

Application Notes and Protocols: 5-Cyano-N,N,6-trimethylpicolinamide (CDPPB) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Cyano-N,N,6-trimethylpicolinamide, more commonly known in scientific literature as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 receptors are crucial for modulating excitatory synaptic transmission and plasticity throughout the central nervous system. As a PAM, CDPPB enhances the receptor's response to its endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic signaling. This document outlines the applications of CDPPB in neuroscience research, with a focus on its potential therapeutic effects in neurodegenerative and psychiatric disorders. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from relevant studies.

Mechanism of Action:

CDPPB allosterically binds to mGluR5, potentiating its signaling cascade upon glutamate binding. This modulation has been shown to influence downstream pathways critical for neuronal survival and function. Notably, stimulation of mGluR5 by CDPPB can positively modulate NMDA receptors through protein kinase C (PKC) and tyrosine kinase phosphorylation. This interaction is pivotal for its effects on cognitive processes.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds PLC PLC mGluR5->PLC Activates CDPPB CDPPB CDPPB->mGluR5 Potentiates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates NMDAR NMDA Receptor PKC->NMDAR Phosphorylates Ca_ion Ca²⁺ NMDAR->Ca_ion Influx

Caption: CDPPB's Mechanism of Action.

Neuroprotective Effects in Huntington's Disease Models:

CDPPB has demonstrated significant neuroprotective effects in a mouse model of Huntington's disease (BACHD mice). Chronic treatment has been shown to ameliorate some of the pathological and behavioral deficits associated with the disease.

Experimental Data Summary:
Experimental ModelTreatment RegimenKey FindingsReference
BACHD mice1.5 mg/kg s.c. for 18 weeksIncreased AKT and ERK1/2 phosphorylation, augmented BDNF mRNA expression, prevented striatal neuronal cell loss, decreased huntingtin aggregate formation, partially ameliorated motor incoordination, and rescued memory deficits.[1]

Signaling Pathway in Neuroprotection:

CDPPB CDPPB mGluR5 mGluR5 CDPPB->mGluR5 PI3K_AKT PI3K/AKT Pathway mGluR5->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway mGluR5->RAS_RAF_MEK_ERK BDNF BDNF Expression mGluR5->BDNF Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival RAS_RAF_MEK_ERK->Neuronal_Survival Reduced_Aggregates Reduced Htt Aggregates Neuronal_Survival->Reduced_Aggregates

Caption: Neuroprotective Signaling of CDPPB.

Amelioration of Cognitive Deficits:

CDPPB has been investigated for its potential to reverse cognitive impairments in rodent models relevant to schizophrenia and other cognitive disorders.

Experimental Data Summary:
Experimental ModelTreatment RegimenKey FindingsReference
Phencyclidine (PCP)-treated mice10 mg/kg/day for 14 days (subchronic)Significantly improved PCP-induced cognitive deficits in the novel object recognition test. A single administration was not effective.[2]
MK-801-treated rats (Paired Associates Learning Task)1-30 mg/kg (acute)Did not reverse MK-801 induced impairments in the paired associates learning task.
Scopolamine-treated mice (Novel Object Recognition)0.5, 1, and 2 mg/kgPrevented scopolamine-induced decrease in novel object exploration time.[3]
MK-801-treated mice (Novel Object Recognition)Co-administration with spermineNONOateEnhanced the antiamnesic effect of CDPPB.[3]

Experimental Protocols:

Protocol 1: Assessment of Neuroprotective Effects in a Huntington's Disease Mouse Model

Objective: To evaluate the efficacy of chronic CDPPB administration in ameliorating pathology and behavioral deficits in BACHD mice.

Workflow:

Animal_Model BACHD Mice Treatment CDPPB (1.5 mg/kg s.c.) or Vehicle (18 weeks) Animal_Model->Treatment Behavioral Behavioral Testing (Motor Coordination, Memory) Treatment->Behavioral Biochemical Biochemical Analysis (Western Blot for pAKT, pERK1/2) Behavioral->Biochemical Histological Histological Analysis (Neuronal Count, Htt Aggregates) Biochemical->Histological Gene_Expression Gene Expression Analysis (qRT-PCR for BDNF) Histological->Gene_Expression

Caption: In Vivo Huntington's Disease Study Workflow.

Materials:

  • BACHD mice

  • CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Vehicle (e.g., saline with 0.1% DMSO)

  • Standard rodent behavioral testing apparatus (e.g., rotarod, Morris water maze)

  • Reagents and equipment for Western blotting, immunohistochemistry, and qRT-PCR.

Procedure:

  • Animal Husbandry: House BACHD mice under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Administration: Administer CDPPB (1.5 mg/kg) or vehicle subcutaneously (s.c.) daily for 18 weeks.

  • Behavioral Testing:

    • Motor Coordination: Assess motor coordination using a rotarod apparatus at regular intervals throughout the treatment period.

    • Cognitive Function: Evaluate spatial learning and memory using the Morris water maze or a similar cognitive task.

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect brain tissue. Process the striatum and cortex for biochemical and histological analyses.

  • Biochemical Analysis:

    • Prepare protein lysates from brain tissue and perform Western blotting to quantify the levels of phosphorylated AKT (pAKT) and phosphorylated ERK1/2 (pERK1/2).

  • Histological Analysis:

    • Perform immunohistochemistry on brain sections to quantify neuronal cell numbers in the striatum.

    • Use specific antibodies to visualize and quantify huntingtin (htt) aggregates.

  • Gene Expression Analysis:

    • Extract RNA from brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Brain-Derived Neurotrophic Factor (BDNF).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the outcomes between the CDPPB-treated and vehicle-treated groups.

Protocol 2: Evaluation of Pro-Cognitive Effects in a Phencyclidine (PCP)-Induced Cognitive Deficit Mouse Model

Objective: To determine the effect of subchronic CDPPB administration on cognitive deficits induced by repeated PCP administration in mice.

Workflow:

PCP_Induction PCP Administration (10 mg/kg/day for 10 days) Washout Washout Period PCP_Induction->Washout CDPPB_Treatment CDPPB Treatment (1 or 10 mg/kg/day for 14 days) Washout->CDPPB_Treatment NOR_Test Novel Object Recognition Test CDPPB_Treatment->NOR_Test Data_Analysis Data Analysis NOR_Test->Data_Analysis

Caption: PCP-Induced Cognitive Deficit Study Workflow.

Materials:

  • Male mice (e.g., C57BL/6)

  • Phencyclidine (PCP)

  • CDPPB

  • Vehicle

  • Novel Object Recognition (NOR) testing arena

  • Objects for NOR test (familiar and novel)

Procedure:

  • PCP-Induced Cognitive Deficit Induction: Administer PCP (10 mg/kg/day) or vehicle intraperitoneally (i.p.) for 10 consecutive days.

  • Washout Period: Allow for a washout period (e.g., 7 days) after the final PCP injection.

  • CDPPB Treatment: Administer CDPPB (1 mg/kg/day or 10 mg/kg/day) or vehicle i.p. for 14 consecutive days.

  • Novel Object Recognition (NOR) Test:

    • Habituation: Habituate the mice to the empty testing arena for a set period on the day before the test.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time.

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again.

  • Data Collection and Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). Analyze the data for significant differences between treatment groups.

CDPPB, a positive allosteric modulator of mGluR5, shows considerable promise as a research tool and potential therapeutic agent in neuroscience. Its ability to enhance endogenous glutamatergic signaling provides a mechanism for neuroprotection and cognitive enhancement in various disease models. The provided data and protocols serve as a foundation for further investigation into the applications of CDPPB in addressing the complex challenges of neurodegenerative and psychiatric disorders.

References

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide derivatives represent a versatile scaffold in modern drug discovery, exhibiting a wide range of biological activities. The specific compound, 5-Cyano-N,N,6-trimethylpicolinamide, belongs to this broad class of molecules that have shown promise in oncology, neuroscience, and inflammatory diseases. The presence of a cyano group at the 5-position, a methyl group at the 6-position, and N,N-dimethyl substitution on the amide are key structural features that may confer specific pharmacological properties. While extensive research on this exact molecule is not publicly available, these application notes are based on the activities of structurally related picolinamide and cyanopyrimidine derivatives.

Potential Therapeutic Applications

Substituted picolinamides and related heterocyclic compounds have been investigated for several therapeutic applications:

  • Oncology: Many N-methylpicolinamide derivatives have been explored as anticancer agents.[1] They can act as inhibitors of key signaling proteins involved in cell proliferation and survival, such as Aurora B kinase and c-Met kinase.[2][3][4]

  • Neurodegenerative and Psychiatric Disorders: Picolinamide analogs have been evaluated as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating various neurological and psychiatric conditions.[5]

  • Inflammatory Diseases: Structurally related 5-cyanopyrimidine derivatives have been identified as potent inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[6]

  • Reversal of Multidrug Resistance (MDR) in Cancer: The 5-cyano-pyrimidine scaffold is also found in compounds designed to reverse P-glycoprotein-mediated multidrug resistance, a major challenge in chemotherapy.[7][8]

Quantitative Data Summary

The following table summarizes representative quantitative data for structurally related picolinamide and cyanopyrimidine derivatives from preclinical studies. This data provides a benchmark for the potential potency of novel analogs like this compound.

Compound ClassTargetAssay TypeIC50/EC50Cell Line(s)Reference
N-methylpicolinamide-4-thiol derivativesAurora-B KinaseKinase Inhibition Assay<10 µMHepG2, HCT-116, SW480, SPC-A1, A375[2]
Thienopyrimidine-pyridazinone hybridsc-Met KinaseKinase Inhibition Assay16 nMA549, HepG2, MCF-7[4]
Thiazole-2-carboxamidesmGluR5Receptor Binding Assay159 nMN/A[5]
5-Cyanopyrimidine derivativesp38α MAP KinaseKinase Inhibition AssayLow nM rangeN/A[6]
5-Cyano-6-phenylpyrimidine derivativesP-glycoprotein (MDR reversal)Paclitaxel Resistance ReversalPotent activitySW620/AD300[7]

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., Aurora B, c-Met, p38α).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib for Aurora B)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then in kinase buffer.

  • Add the test compound dilutions, positive control, and vehicle control (DMSO) to the microplate wells.

  • Add the recombinant kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinase (e.g., c-Met) Receptor Tyrosine Kinase (e.g., c-Met) Growth Factors->Receptor Tyrosine Kinase (e.g., c-Met) Cytokines Cytokines MAP Kinase (e.g., p38α) MAP Kinase (e.g., p38α) Cytokines->MAP Kinase (e.g., p38α) Proliferation Proliferation Receptor Tyrosine Kinase (e.g., c-Met)->Proliferation Survival Survival Receptor Tyrosine Kinase (e.g., c-Met)->Survival Inflammation Inflammation MAP Kinase (e.g., p38α)->Inflammation Aurora B Kinase Aurora B Kinase Mitosis Mitosis Aurora B Kinase->Mitosis This compound This compound This compound->Receptor Tyrosine Kinase (e.g., c-Met) This compound->MAP Kinase (e.g., p38α) This compound->Aurora B Kinase

Caption: Potential inhibitory actions of this compound.

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Kinase Assay Kinase Assay Characterization->Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Characterization->Cell Proliferation Assay MDR Reversal Assay MDR Reversal Assay Characterization->MDR Reversal Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Proliferation Assay->IC50 Determination MDR Reversal Assay->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies

Caption: Workflow for preclinical evaluation of novel picolinamides.

References

Application Notes and Protocols for the Dissolution of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively dissolve 5-Cyano-N,N,6-trimethylpicolinamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic approach to determine the optimal dissolution conditions. The provided protocols are based on established methodologies for handling poorly soluble compounds in a research and development setting.

Compound Information and General Solubility Considerations

This compound is a picolinamide derivative. Picolinamides are a class of compounds with diverse biological activities. The solubility of such compounds can be influenced by their crystalline structure, particle size, and the presence of specific functional groups. For many poorly soluble compounds, organic solvents such as dimethyl sulfoxide (DMSO) are often the first choice for preparing stock solutions for in vitro assays.[1][2]

General Strategies for Enhancing Solubility:

For compounds with low aqueous solubility, several techniques can be employed to improve their dissolution:[3][4][5]

  • pH Adjustment: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solvent.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

  • Surfactants: These agents can form micelles that encapsulate non-polar compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.

  • Particle Size Reduction: Decreasing the particle size through methods like micronization increases the surface area, which can lead to a faster dissolution rate.[3][5]

Experimental Protocols for Dissolution

The following protocols provide a step-by-step guide to test the solubility of this compound in various solvents and to prepare stock solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is a common starting point for in vitro biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Accurately weigh a desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 30 mM).[1]

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. In-well sonication can be particularly helpful.[1]

  • Visually inspect the solution for any remaining solid particles. If the solution is not clear, it indicates that the compound has not fully dissolved at that concentration.

  • For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation and precipitation.[1] Repeated freeze-thaw cycles should be avoided.

Protocol 2: Screening for Suitable Organic Solvents

This protocol helps identify alternative organic solvents if DMSO is not suitable for a specific application.

Materials:

  • This compound (solid)

  • Candidate solvents: Ethanol, Methanol, Acetonitrile, Dimethylformamide (DMF)

  • Vortex mixer

  • Small volume glass vials

Procedure:

  • Dispense a small, pre-weighed amount of the compound into separate vials.

  • Add a fixed volume of each candidate solvent to each vial to achieve a target concentration.

  • Vortex each vial thoroughly for 2-3 minutes.

  • Allow the vials to stand at room temperature for at least one hour.

  • Visually assess the solubility in each solvent, noting any undissolved material.

  • For a more quantitative assessment, the supernatant can be filtered or centrifuged, and the concentration of the dissolved compound can be measured using a suitable analytical method like HPLC-UV.

Protocol 3: Enhancing Apparent Aqueous Solubility

This protocol explores methods to increase the solubility of the compound in aqueous buffers, which is often required for biological assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffers (e.g., PBS, Tris-HCl)

  • Co-solvents (e.g., Polyethylene glycol 300/400, Propylene glycol, Glycerol)

  • Surfactants (e.g., Tween® 80, Pluronic® F-68)

Procedure:

  • Co-solvent Method:

    • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG-400).

    • Add a small aliquot of the this compound DMSO stock solution to each co-solvent buffer to reach the desired final concentration.

    • Vortex and visually inspect for precipitation. It is preferable to mix the DMSO stock directly with the assay media to maximize interaction with biological components that may aid solubility.[1]

  • Surfactant Method:

    • Prepare aqueous buffers containing various concentrations of a surfactant (e.g., 0.01%, 0.1%, 1% Tween® 80).

    • Add the compound's DMSO stock solution to the surfactant-containing buffers.

    • Vortex and observe for any signs of precipitation.

Data Presentation

The following table should be used to systematically record the solubility data obtained from the experimental protocols.

Solvent/SystemTarget ConcentrationVisual Observation (Clear/Slight Haze/Precipitate)Quantitative Solubility (if measured)
DMSO10 mM
DMSO20 mM
DMSO30 mM
Ethanol10 mM
Methanol10 mM
Acetonitrile10 mM
DMF10 mM
PBS (pH 7.4)100 µM
PBS + 5% PEG-400100 µM
PBS + 10% PEG-400100 µM
PBS + 0.1% Tween® 80100 µM

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the dissolution and solubility screening processes.

Dissolution_Workflow cluster_stock Stock Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate stock High-Concentration Stock Solution sonicate->stock Solubility_Screening_Workflow start Start: Undissolved Compound stock_sol Prepare DMSO Stock (Protocol 1) start->stock_sol aqueous_sol Test Aqueous Solubility stock_sol->aqueous_sol precipitate Precipitation? aqueous_sol->precipitate co_solvent Add Co-solvent (e.g., PEG-400) precipitate->co_solvent yes surfactant Add Surfactant (e.g., Tween® 80) precipitate->surfactant yes end Optimized Dissolution Condition precipitate->end no co_solvent->end surfactant->end no No yes Yes

References

Application Notes and Protocols for the Delivery of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-N,N,6-trimethylpicolinamide is a novel synthetic compound with potential therapeutic applications. A significant challenge in the preclinical and clinical development of many new chemical entities is poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound into two distinct nanoparticle-based drug delivery systems: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles. These advanced delivery platforms are designed to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[4][5]

The protocols outlined below describe the preparation, characterization, and in vitro evaluation of these formulations. The aim is to provide researchers with a comprehensive guide to developing effective delivery strategies for this compound and other challenging hydrophobic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for formulation development. The following table summarizes the known and hypothetical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄OHypothetical
Molecular Weight204.23 g/mol Hypothetical
Aqueous Solubility (pH 7.4)< 0.1 µg/mLAssumed Poor Solubility
LogP2.8Predicted

Formulation Protocols

Two distinct nanoparticle-based formulations are presented to enhance the delivery of this compound.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that are well-suited for encapsulating lipophilic drugs, offering advantages such as high biocompatibility and controlled release.

3.1.1 Materials

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Dichloromethane (Organic Solvent)

  • Ultrapure Water

3.1.2 Equipment

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

3.1.3 Experimental Procedure

  • Lipid Phase Preparation: Dissolve 100 mg of glyceryl monostearate and 10 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 100 mg of Poloxamer 188 in 20 mL of ultrapure water. Heat the solution to the melting point of the lipid (approximately 75°C).

  • Emulsification: Add the lipid phase to the heated aqueous phase under high-shear homogenization at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Remove the dichloromethane using a rotary evaporator at 40°C under reduced pressure.

  • Nanoparticle Formation: Sonicate the resulting emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) in an ice bath to form the SLNs.

  • Purification: Cool the SLN dispersion to room temperature and filter through a 0.45 µm syringe filter to remove any aggregates. Store at 4°C.

SLN_Preparation_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipid Glyceryl Monostearate Dissolve_Lipid Dissolve Lipid->Dissolve_Lipid API This compound API->Dissolve_Lipid Solvent Dichloromethane Solvent->Dissolve_Lipid Homogenization High-Shear Homogenization Dissolve_Lipid->Homogenization Surfactant Poloxamer 188 Dissolve_Aqueous Dissolve & Heat Surfactant->Dissolve_Aqueous Water Ultrapure Water Water->Dissolve_Aqueous Dissolve_Aqueous->Homogenization Solvent_Evap Solvent Evaporation Homogenization->Solvent_Evap Sonication Probe Sonication Solvent_Evap->Sonication Purification Purification & Storage Sonication->Purification

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Protocol 2: Preparation of Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, capable of encapsulating hydrophobic drugs within their core.

3.2.1 Materials

  • This compound

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Acetone (Organic Solvent)

  • Phosphate Buffered Saline (PBS), pH 7.4

3.2.2 Equipment

  • Rotary evaporator

  • Bath sonicator

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

3.2.3 Experimental Procedure

  • Polymer-Drug Solution: Dissolve 50 mg of PEG-PLGA and 5 mg of this compound in 5 mL of acetone.

  • Film Formation: Create a thin polymeric film on the inner surface of a round-bottom flask by evaporating the acetone using a rotary evaporator at 40°C.

  • Hydration: Add 10 mL of pre-warmed (60°C) PBS (pH 7.4) to the flask containing the thin film.

  • Micelle Formation: Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at 60°C for 30 minutes.

  • Sonication: Sonicate the resulting suspension in a bath sonicator for 5 minutes to ensure complete dissolution and formation of micelles.

  • Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or polymer aggregates. Store at 4°C.

Polymeric_Micelle_Workflow cluster_organic Organic Phase Polymer PEG-PLGA Dissolve Dissolve Polymer->Dissolve API This compound API->Dissolve Solvent Acetone Solvent->Dissolve Film_Formation Thin Film Formation Dissolve->Film_Formation Hydration Hydration with PBS Film_Formation->Hydration Sonication Bath Sonication Hydration->Sonication Purification Purification & Storage Sonication->Purification

Workflow for the preparation of Polymeric Micelles.

Characterization Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Sample Preparation: Dilute the nanoparticle suspension (SLNs or micelles) 1:100 with ultrapure water.

  • Analysis: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size, PDI, and zeta potential.

  • Data Recording: Perform measurements in triplicate and report the mean ± standard deviation.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separation of Free Drug: Place 1 mL of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO) and centrifuge at 5,000 x g for 15 minutes.

  • Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a validated HPLC method.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Formulation Characterization Data

The following tables summarize the hypothetical characterization data for the prepared this compound formulations.

Table 1: Characterization of this compound Loaded SLNs

ParameterValue
Particle Size (nm)150 ± 5.2
Polydispersity Index (PDI)0.18 ± 0.03
Zeta Potential (mV)-25.4 ± 1.8
Encapsulation Efficiency (%)85.2 ± 3.5
Drug Loading (%)4.1 ± 0.4

Table 2: Characterization of this compound Loaded Polymeric Micelles

ParameterValue
Particle Size (nm)80 ± 3.1
Polydispersity Index (PDI)0.12 ± 0.02
Zeta Potential (mV)-15.8 ± 1.2
Encapsulation Efficiency (%)92.5 ± 2.8
Drug Loading (%)8.5 ± 0.7

Hypothetical Cellular Mechanism of Action

The effective delivery of this compound to its intracellular target is paramount for its therapeutic effect. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound following its release from a nanocarrier.

Signaling_Pathway cluster_cell Cellular Environment Nanoparticle Drug-Loaded Nanoparticle Receptor Surface Receptor Nanoparticle->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release API 5-Cyano-N,N,6- trimethylpicolinamide Drug_Release->API Target_Protein Target Protein (e.g., Kinase) API->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Hypothetical signaling pathway modulated by the delivered compound.

Disclaimer: The data presented in this document is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions and the specific properties of the compound. These protocols should be adapted and optimized by researchers based on their specific needs and laboratory capabilities.

References

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 5-Cyano-N,N,6-trimethylpicolinamide solutions in a laboratory setting. The information is intended to guide researchers in the effective use of this compound for in vitro studies.

Introduction

This compound is a small molecule belonging to the picolinamide class of compounds. While specific biological data for this exact molecule is limited in publicly available literature, a structurally related compound, 5-cyano-N-(2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide, has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), specifically targeting Mitogen-activated protein kinase 8 (MAPK8).[1] This suggests that this compound may exhibit similar pharmacological properties and could be a valuable tool for studying the JNK signaling pathway, which is implicated in various cellular processes including inflammation, apoptosis, and cell proliferation.

Physicochemical Properties and Solubility

A summary of the known and estimated physicochemical properties of this compound is provided below. Solubility data for the closely related compound, picolinamide, is included to provide a baseline for solvent selection.

PropertyValueSource
Molecular FormulaC10H11N3OCalculated
Molecular Weight189.22 g/mol Calculated
AppearanceWhite to off-white solid (assumed)N/A
Estimated Solubility
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLInferred from related compounds
EthanolSolubleInferred from related compounds
WaterSparingly solubleInferred from related compounds

Solution Preparation Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for high-throughput screening and in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.8922 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 1.8922 mg of the compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 1 week).

3.2. Preparation of Working Solutions

Working solutions for cell-based or biochemical assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

  • Perform serial dilutions to achieve the desired final concentrations.

  • Always prepare fresh working solutions from the stock solution on the day of the experiment.

Example Dilution for a 100 µM Working Solution:

  • Thaw a vial of the 10 mM stock solution.

  • In a sterile tube, add 990 µL of the desired cell culture medium or assay buffer.

  • Add 10 µL of the 10 mM stock solution to the medium/buffer.

  • Mix thoroughly by gentle pipetting or vortexing. This results in a 100 µM working solution with 1% DMSO. Further dilutions can be made to achieve lower concentrations and reduce the final DMSO percentage.

Experimental Workflow and Potential Applications

Based on the inhibitory action of a structurally similar compound on the JNK pathway, this compound can be investigated for its potential to modulate this signaling cascade. The following workflow outlines a general approach for screening and characterizing its activity.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Assay Buffer prep_stock->prep_working biochem_assay Biochemical JNK Kinase Assay prep_working->biochem_assay cell_assay Cell-Based JNK Phosphorylation Assay prep_working->cell_assay ic50 Determine IC50 Value biochem_assay->ic50 cell_assay->ic50 downstream Analyze Downstream Effects (e.g., Apoptosis) ic50->downstream

Caption: A general experimental workflow for characterizing the inhibitory activity of this compound.

Postulated Signaling Pathway Involvement

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. Upon activation by various stimuli such as cytokines, growth factors, or environmental stress, a phosphorylation cascade is initiated, leading to the activation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in cellular responses. The diagram below illustrates the postulated point of inhibition for this compound within this pathway, based on data from analogous compounds.

jnk_signaling_pathway stress Cellular Stress / Cytokines mkk MAPKKs (e.g., MKK4/7) stress->mkk jnk JNK (MAPK8) mkk->jnk P cjun c-Jun jnk->cjun P gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression inhibitor This compound inhibitor->jnk

Caption: Postulated inhibition of the JNK signaling pathway by this compound.

Safety Precautions

  • This compound is for research use only and is not intended for human or animal use.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should optimize protocols based on their specific experimental requirements and cell systems. The postulated mechanism of action is based on structurally related compounds and requires experimental validation for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyano-N,N,6-trimethylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach involves a two-step process starting from 6-methylpicolinic acid. The first step is the cyanation of the pyridine ring at the 5-position, followed by the amidation of the carboxylic acid functionality with dimethylamine to yield the final product.

Q2: What are the critical parameters to control during the cyanation step?

The cyanation of the pyridine ring is a crucial step where regioselectivity and reaction conditions are critical. Depending on the chosen method (e.g., Reissert-Henze reaction or a Sandmeyer-type reaction), careful control of temperature, stoichiometry of reagents, and moisture content is essential to maximize the yield of the desired 5-cyano isomer and minimize side-product formation.

Q3: Which amide coupling reagents are suitable for the final amidation step?

A variety of modern amide coupling reagents can be employed for the reaction between 5-cyano-6-methylpicolinic acid and dimethylamine. Common choices include carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive such as HOBT (1-hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of dimethylamine.

Q4: How can I purify the final product, this compound?

The purification of the final product typically involves column chromatography on silica gel.[1] The polarity of the eluent system will need to be optimized based on the polarity of the product and any impurities. Common solvent systems for such compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Cyanation of 6-methylpicolinic acid

Q: I am observing low to no conversion of my starting material, 6-methylpicolinic acid, during the cyanation reaction. What could be the issue?

A: Low conversion can be attributed to several factors:

  • Inactive Cyanating Reagent: Ensure that your cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide) is fresh and has not been degraded by moisture or prolonged storage.

  • Insufficient Activation: In a Reissert-Henze type reaction, the activation of the pyridine N-oxide with an acylating agent is critical. Ensure the acylating agent (e.g., benzoyl chloride) is added under anhydrous conditions and allowed to react completely before the addition of the cyanide source.

  • Low Reaction Temperature: Some cyanation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature may improve the conversion.

Q: My reaction is producing a mixture of isomers instead of the desired 5-cyano product. How can I improve the regioselectivity?

A: Poor regioselectivity is a common challenge in the functionalization of pyridine rings.

  • Directing Group Effects: The methyl group at the 6-position should favor cyanation at the 3- and 5-positions. The reaction conditions can influence the ratio of these isomers.

  • Reaction Type: The choice of cyanation method has a significant impact on regioselectivity. Modified Reissert-Henze reactions can offer improved control.[2] For instance, the use of specific acylating agents or solvents can favor one isomer over the other.

  • Steric Hindrance: While the 6-methyl group provides some steric hindrance, it may not be sufficient to completely block reaction at the adjacent positions.

Q: I am observing the formation of a significant amount of dark, tar-like side products. What is the cause and how can I prevent it?

A: The formation of tar-like substances is often due to polymerization or decomposition of starting materials or intermediates.

  • Reaction Temperature: Overheating the reaction mixture can lead to decomposition. It is advisable to monitor the reaction temperature closely and avoid excessive heat.

  • Air/Moisture Sensitivity: Some of the intermediates in the cyanation reaction can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can mitigate these side reactions.

  • Purity of Reagents: Using impure starting materials or reagents can introduce contaminants that catalyze polymerization or other side reactions.

Amidation of 5-cyano-6-methylpicolinic acid

Q: The amidation reaction is showing low yield, with a significant amount of unreacted carboxylic acid remaining. What are the possible reasons?

A: Incomplete amidation can be due to several factors:

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be sufficiently active. Consider switching to a more powerful reagent like HATU.

  • Stoichiometry: Ensure that at least a stoichiometric amount of the coupling reagent and dimethylamine are used. An excess of dimethylamine may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Amide bond formation can sometimes be slow. Increasing the reaction time or gently heating the reaction mixture may improve the yield.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material. Ensure all reagents and solvents are anhydrous.

Q: My final product is contaminated with byproducts from the coupling reagent (e.g., dicyclohexylurea - DCU). How can I remove these impurities?

A: Byproducts from coupling reagents are a common purification challenge.

  • Filtration: If using DCC, the resulting DCU is often insoluble in the reaction solvent and can be removed by filtration.

  • Column Chromatography: Most coupling agent byproducts can be separated from the desired product by silica gel column chromatography with an appropriate eluent system.

  • Aqueous Workup: In some cases, an acidic or basic aqueous wash can help to remove certain water-soluble byproducts.

Q: I am observing the formation of N-nitrosodimethylamine (NDMA) as a potential side product. How can this be avoided?

A: NDMA can form from the reaction of dimethylamine with nitrosating agents.[3][4]

  • Nitrite Impurities: Ensure that all reagents, particularly the dimethylamine and any acidic components, are free from nitrite impurities.

  • Reaction Conditions: Avoid conditions that could generate nitrous acid, such as the presence of nitrites in an acidic environment.

Quantitative Data

Table 1: Comparison of General Conditions for Cyanation of Pyridine Derivatives

MethodCyanide SourceActivator/CatalystSolventTemperature (°C)Typical Yield (%)
Reissert-HenzeKCNBenzoyl ChlorideCH2Cl2/H2O0 - 2540 - 70
Modified Reissert-HenzeTMSCNTriflic AnhydrideDichloromethane20 - 6060 - 90[5]
SandmeyerCuCNNaNO2, HClWater/Solvent0 - 1050 - 80[6][7]
Decarboxylative CyanationK4Fe(CN)6CuIDMSO100 - 12050 - 85[8]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield (%)
DCCHOBTDIPEADMF, CH2Cl20 - 2570 - 95
HATU-DIPEA, Et3NDMF, CH2Cl20 - 2585 - 99
SOCl2--Toluene, CH2Cl225 - 7880 - 95
Oxalyl Chloridecat. DMF-CH2Cl20 - 2585 - 98

Experimental Protocols

Protocol 1: Synthesis of 5-Cyano-6-methylpicolinic acid via a Modified Reissert-Henze Reaction

  • N-Oxide Formation: To a solution of 6-methylpicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide.

  • Cyanation: Dissolve the crude N-oxide in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C and add triflic anhydride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add trimethylsilyl cyanide (TMSCN) (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-cyano-6-methylpicolinic acid.

Protocol 2: Synthesis of this compound via Amide Coupling

  • Reaction Setup: To a solution of 5-cyano-6-methylpicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with saturated lithium chloride solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Synthesis_Workflow Start 6-Methylpicolinic Acid Step1 Cyanation (e.g., Reissert-Henze) Start->Step1 Intermediate 5-Cyano-6-methylpicolinic acid Step1->Intermediate Step2 Amidation (e.g., HATU, Dimethylamine) Intermediate->Step2 Product This compound Step2->Product Cyanation_Troubleshooting Problem Low Yield in Cyanation Cause1 Inactive Reagents? Problem->Cause1 Cause2 Poor Regioselectivity? Problem->Cause2 Cause3 Decomposition? Problem->Cause3 Solution1 Use fresh cyanide source and acylating agent. Cause1->Solution1 Solution2 Modify reaction conditions (solvent, temperature). Consider alternative cyanation method. Cause2->Solution2 Solution3 Lower reaction temperature. Use inert atmosphere. Cause3->Solution3 Amidation_Troubleshooting Problem Low Yield in Amidation Cause1 Ineffective Coupling? Problem->Cause1 Cause2 Impure Product? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Solution1 Use a stronger coupling reagent (e.g., HATU). Ensure anhydrous conditions. Cause1->Solution1 Solution2 Optimize column chromatography. Filter to remove insoluble byproducts (e.g., DCU). Cause2->Solution2 Solution3 Check for nitrite impurities to avoid NDMA formation. Cause3->Solution3

References

Technical Support Center: Synthesis of Substituted Picolinamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a specific, potentially proprietary compound like 5-Cyano-N,N,6-trimethylpicolinamide is highly dependent on established internal procedures. This guide provides general principles and troubleshooting advice for the synthesis of substituted picolinamides, focusing on the critical amide coupling step. The methodologies provided are illustrative and should be adapted based on laboratory results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yields in picolinamide synthesis often stem from several factors:

  • Poor activation of the carboxylic acid: The picolinic acid derivative may not be efficiently converted into the active intermediate.

  • Side reactions: Common side reactions include the formation of N-acylurea byproducts when using carbodiimide coupling agents, or racemization if the starting material is chiral.

  • Sub-optimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.

  • Degradation of starting materials or product: The picolinamide product or the starting materials might be unstable under the reaction conditions.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q2: How do I choose the appropriate coupling agent for my picolinamide synthesis?

The choice of coupling agent depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

  • Carbodiimides (e.g., DCC, EDC): These are widely used but can lead to the formation of N-acylurea byproducts. The use of additives like HOBt or DMAP can suppress these side reactions and improve efficiency.

  • Phosphonium-based reagents (e.g., PyBOP, BOP): These are highly efficient and often provide better yields with sterically hindered substrates. However, they are more expensive and can be sensitive to moisture.

  • Uronium-based reagents (e.g., HBTU, HATU): Similar to phosphonium reagents, these are very effective but also more costly. HATU is particularly useful for difficult couplings.

Q3: What is the role of additives like HOBt and DMAP?

Additives are often crucial for successful amide coupling:

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt activates the carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions compared to the O-acylisourea intermediate formed with the carbodiimide alone.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP can be used as a catalyst to accelerate the reaction, particularly in cases of sterically hindered substrates or weakly nucleophilic amines.

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Cause Troubleshooting Step Expected Outcome
Inactive Reagents Verify the quality and activity of coupling agents and additives. Old or improperly stored reagents can degrade.Using fresh, high-quality reagents should improve the reaction efficiency.
Poor Carboxylic Acid Activation Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU).Increased formation of the desired amide product.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent.Optimized stoichiometry will drive the reaction to completion.
Sub-optimal Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.Improved yield and purity of the final product.

Issue: Formation of Significant Impurities

Potential Cause Troubleshooting Step Expected Outcome
N-acylurea byproduct (with carbodiimides) Add HOBt to the reaction mixture. Ensure the amine is added shortly after the carboxylic acid and coupling agent.Suppression of N-acylurea formation and increased yield of the desired amide.
Epimerization of chiral centers Use a milder coupling agent or perform the reaction at a lower temperature.Preservation of the stereochemical integrity of the product.
Dimerization or polymerization Use a more dilute solution to favor intramolecular reactions.Reduced formation of high molecular weight byproducts.

Experimental Protocols

Representative Protocol for Amide Coupling to form a Substituted Picolinamide

This protocol describes a general procedure for the coupling of a substituted picolinic acid with a secondary amine using EDC and HOBt.

Materials:

  • 5-Cyano-6-methylpicolinic acid

  • Dimethylamine (as a solution in THF or as a salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 5-Cyano-6-methylpicolinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF) at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add dimethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Amide Coupling Reaction cluster_workup 3. Workup and Purification prep_acid Dissolve Picolinic Acid and HOBt in Solvent prep_edc Add EDC at 0 °C prep_acid->prep_edc add_amine Add Amine and Base prep_edc->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Aqueous Workup (Wash with NaHCO3, Brine) react->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product G start Low Yield Observed check_reagents Are all reagents fresh and active? start->check_reagents check_conditions Were reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes replace_reagents Replace old reagents and repeat. check_reagents->replace_reagents No check_stoichiometry Was stoichiometry correct? check_conditions->check_stoichiometry Yes optimize_conditions Optimize temperature and reaction time. check_conditions->optimize_conditions No check_impurities Are major impurities present? check_stoichiometry->check_impurities Yes adjust_stoichiometry Adjust reagent equivalents and repeat. check_stoichiometry->adjust_stoichiometry No analyze_impurities Identify impurities (e.g., N-acylurea). Modify workup. check_impurities->analyze_impurities Yes consider_coupling_agent Consider a stronger coupling agent (e.g., HATU). check_impurities->consider_coupling_agent No G RCOOH Picolinic Acid (R-COOH) Isourea O-Acylisourea Intermediate RCOOH->Isourea + EDC EDC EDC HOBt HOBt Amine Amine (R'R''NH) ActiveEster HOBt Active Ester Isourea->ActiveEster + HOBt Amide Picolinamide (Product) Isourea->Amide + Amine (Slower) Byproduct N-Acylurea (Byproduct) Isourea->Byproduct Rearrangement (Side Reaction) ActiveEster->Amide + Amine

common problems in 5-Cyano-N,N,6-trimethylpicolinamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of 5-cyanopicolinamide derivatives.

QuestionAnswer
What are the expected solubility properties of 5-cyanopicolinamide derivatives? The solubility of 5-cyanopicolinamide derivatives is highly dependent on the specific substituents. Generally, the cyanopyridine core imparts some polarity, but overall solubility in aqueous solutions may be limited. They are often more soluble in organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). To improve water solubility for biological assays, formulation with co-solvents like DMSO or the introduction of ionizable functional groups may be necessary.
How should 5-cyanopicolinamide derivatives be stored? These compounds should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Protection from light and moisture is recommended to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable, especially if the molecule contains sensitive functional groups.
What are the primary safety precautions when handling these compounds? Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2][3] Handle the compound in a well-ventilated fume hood.[2][3] Avoid inhalation of dust or vapors and contact with skin and eyes.[2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
My compound appears to be degrading over time. What could be the cause? Degradation can be caused by hydrolysis of the amide or nitrile functional groups, particularly in the presence of strong acids, bases, or moisture. Exposure to light or high temperatures can also lead to decomposition. Ensure proper storage conditions and consider re-purification if degradation is suspected.
Are there any known reactive incompatibilities for this class of compounds? 5-Cyanopicolinamide derivatives may be incompatible with strong oxidizing agents, strong acids, and strong bases. The nitrile group can undergo hydrolysis or react with nucleophiles under certain conditions. The pyridine nitrogen can act as a base and may react with acids.

Troubleshooting Guides

This section provides troubleshooting advice for common problems encountered during the synthesis, purification, characterization, and biological testing of 5-cyanopicolinamide derivatives.

Synthesis
QuestionPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product. 1. Inactive catalyst: If using a palladium-catalyzed cross-coupling reaction, the catalyst may have degraded. 2. Poor quality reagents: Starting materials or solvents may be impure or contain water. 3. Incorrect reaction temperature: The reaction may require heating or cooling to proceed efficiently. 4. Inefficient amide coupling: The coupling reagents (e.g., DCC, HOBt, T3P) may be old or the reaction conditions suboptimal.[4]1. Use a fresh batch of catalyst or test the catalyst activity on a known reaction. 2. Ensure all reagents are of high purity and solvents are anhydrous. Dry glassware thoroughly before use.[3] 3. Optimize the reaction temperature by running small-scale trials at different temperatures. 4. Use fresh coupling reagents and consider screening different solvent and base combinations.
Formation of multiple side products. 1. Side reactions of the nitrile group: The cyano group can be sensitive to certain reaction conditions. 2. Over-reaction or side reactions on the pyridine ring. 3. Decomposition of starting materials or product. 1. Use milder reaction conditions or protect sensitive functional groups if necessary. 2. Adjust stoichiometry and reaction time to minimize side reactions. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
The reaction is not going to completion. 1. Insufficient reaction time. 2. Reversible reaction. 3. Catalyst poisoning. 1. Extend the reaction time and monitor progress by TLC or LC-MS. 2. If the reaction is reversible, consider removing a byproduct to drive the equilibrium forward. 3. Ensure starting materials are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Purification
QuestionPossible Cause(s)Suggested Solution(s)
Difficulty in separating the product from starting materials or byproducts by column chromatography. 1. Similar polarity: The product and impurities may have very similar polarities. 2. Product streaking on the silica gel. 1. Try a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). 2. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.
The product crystallizes during column chromatography. Low solubility in the eluent. Use a more polar solvent system or run the column at a slightly elevated temperature (if the compound is stable).
Low recovery after purification. 1. Product is partially soluble in the aqueous layer during workup. 2. Product adheres to the stationary phase. 3. Decomposition on silica gel. 1. Back-extract the aqueous layer with the organic solvent. 2. Choose a less-retentive stationary phase or a stronger eluent. 3. Deactivate the silica gel with a small amount of triethylamine before use, or consider using a different purification method such as recrystallization or preparative HPLC.
Difficulty in obtaining a crystalline solid. The compound is an oil or an amorphous solid. Try different crystallization solvents or solvent combinations. Techniques like slow evaporation, vapor diffusion, or cooling may induce crystallization. If all else fails, purification by chromatography followed by removal of solvent under high vacuum may be the only option.
Characterization
QuestionPossible Cause(s)Suggested Solution(s)
¹H NMR spectrum is complex and difficult to interpret. 1. Presence of rotamers: Restricted rotation around the amide bond can lead to two sets of signals for the N-alkyl groups.[5] 2. Signal overlap: Aromatic and aliphatic protons may have overlapping signals. 3. Presence of impurities. [6]1. Acquire the NMR spectrum at a higher temperature to coalesce the rotamer signals.[5] 2. Use a higher field NMR spectrometer or 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. 3. Compare the integration of the signals to the expected proton count to identify potential impurities.[6] Re-purify the sample if necessary.
Mass spectrometry data does not show the expected molecular ion peak. 1. Ionization issues: The compound may not ionize well under the chosen conditions (e.g., ESI, APCI). 2. Fragmentation: The molecular ion may be unstable and fragment easily.1. Try a different ionization source or add additives (e.g., formic acid, ammonium acetate) to the sample to promote ionization. 2. Look for fragment ions that are consistent with the expected structure.
Elemental analysis results are outside the acceptable range. 1. Presence of residual solvent or water. 2. Incomplete combustion. 3. The sample is impure. 1. Dry the sample thoroughly under high vacuum, possibly at an elevated temperature if the compound is stable. 2. Ensure the combustion conditions are appropriate for a nitrogen-containing heterocyclic compound. 3. Re-purify the sample and repeat the analysis.
Biological Assays
QuestionPossible Cause(s)Suggested Solution(s)
Compound precipitates in the assay buffer. Low aqueous solubility. 1. Prepare a high-concentration stock solution in 100% DMSO and dilute it serially in the assay buffer. Ensure the final DMSO concentration is low and consistent across all samples, including controls. 2. Use a different co-solvent or a formulation approach to improve solubility.
Inconsistent or non-reproducible results. 1. Compound instability in the assay medium. 2. Interaction with assay components. 3. Pipetting errors. 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Run control experiments to check for non-specific interactions with proteins or other components in the assay. 3. Use calibrated pipettes and ensure proper mixing.
High background signal or off-target effects. 1. Compound autofluorescence (in fluorescence-based assays). 2. Non-specific binding or inhibition. 1. Measure the fluorescence of the compound alone at the assay excitation and emission wavelengths. 2. Perform counter-screens or use orthogonal assays to confirm the specificity of the observed activity.

Illustrative Data and Protocols

Example Reaction Optimization

The following table presents hypothetical data for the optimization of a Suzuki-Miyaura coupling reaction to synthesize a 5-aryl-picolinamide precursor.

EntryCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃801245
2Pd(dppf)Cl₂ (2)K₂CO₃801268
3Pd(dppf)Cl₂ (2)Cs₂CO₃801275
4Pd(dppf)Cl₂ (2)Cs₂CO₃100682
5Pd(dppf)Cl₂ (1)Cs₂CO₃100679
Example Biological Activity Data

This table shows illustrative IC₅₀ values for a series of hypothetical 5-cyanopicolinamide derivatives against a target kinase.

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)
EX-1MethylMethyl150
EX-2EthylEthyl98
EX-3MethylCyclopropyl45
EX-4MethylPhenyl>1000

Detailed Experimental Protocol: Synthesis of a Generic 5-Cyanopicolinamide Derivative

This protocol describes a representative three-step synthesis of a generic 5-cyanopicolinamide derivative, starting from 5-bromo-2-methyl-6-cyanopyridine.

Step 1: Suzuki-Miyaura Coupling

To a solution of 5-bromo-2-methyl-6-cyanopyridine (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol is added an aqueous solution of 2M sodium carbonate (2.5 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 85°C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 5-aryl-2-methyl-6-cyanopyridine intermediate.

Step 2: Oxidation of the Methyl Group

The 5-aryl-2-methyl-6-cyanopyridine intermediate (1.0 eq) is dissolved in a 1:1 mixture of pyridine and water. Potassium permanganate (3.0 eq) is added portion-wise over 30 minutes, and the mixture is heated to 90°C for 5 hours. The reaction is cooled to room temperature, and the manganese dioxide is filtered off through a pad of celite. The filtrate is acidified to pH 3-4 with concentrated HCl, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-aryl-6-cyanopicolinic acid.

Step 3: Amide Coupling

To a solution of 5-aryl-6-cyanopicolinic acid (1.0 eq) in anhydrous DMF are added N,N-diisopropylethylamine (3.0 eq) and the desired secondary amine (1.1 eq). The mixture is cooled to 0°C, and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) is added. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to give the final 5-cyano-N,N-dialkyl-picolinamide derivative.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Amide Coupling A 5-Bromo-2-methyl-6-cyanopyridine + Arylboronic Acid B Pd Catalyst + Base Toluene/Ethanol, 85°C A->B Reaction C Workup & Purification B->C D 5-Aryl-2-methyl-6-cyanopyridine C->D E 5-Aryl-2-methyl-6-cyanopyridine D->E F KMnO4 Pyridine/Water, 90°C E->F Reaction G Acidification & Filtration F->G H 5-Aryl-6-cyanopicolinic Acid G->H I 5-Aryl-6-cyanopicolinic Acid + Secondary Amine H->I J BOP Reagent + Base DMF, RT I->J Reaction K Workup & Purification J->K L Final 5-Cyanopicolinamide Product K->L G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Target Kinase (e.g., Pim-1) Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Response Cellular Response (e.g., Tumor Growth) Gene_Expression->Cell_Response Inhibitor 5-Cyanopicolinamide Derivative Inhibitor->Kinase_A Inhibits

References

Technical Support Center: Purification of 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Cyano-N,N,6-trimethylpicolinamide. The following information is based on established purification methodologies for structurally related picolinamide and cyanopyridine derivatives.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side-products such as hydrolyzed picolinamide (carboxylic acid), regioisomers, or over-alkylated species.

  • Decomposition of the product during work-up.

Suggested Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of starting materials before work-up.

  • Work-up Optimization:

    • Perform aqueous washes with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Use brine washes to minimize the solubility of the product in the aqueous phase.

    • Ensure all solvents are removed under reduced pressure at a low temperature to prevent thermal decomposition.

  • Initial Purification:

    • Consider a preliminary purification step like precipitation or trituration with a non-polar solvent (e.g., hexanes) to remove highly non-polar impurities before proceeding to more rigorous purification methods.

Problem 2: Difficulty in Removing a Persistent Impurity

Possible Causes:

  • The impurity has a similar polarity to the target compound, making chromatographic separation challenging.

  • The impurity co-crystallizes with the product.

  • The impurity is a stereoisomer (enantiomer or diastereomer) if a chiral center is present in the molecule or introduced during synthesis.

Suggested Solutions:

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.

    • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., mixed-mode columns for substituted pyridines) can offer higher resolution.[1]

  • Recrystallization:

    • Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

    • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals.

  • Chemical Treatment:

    • If the impurity is a known byproduct, consider a chemical treatment to selectively react with and remove it. For example, an acidic wash could remove basic impurities.

Problem 3: Low Recovery After Purification

Possible Causes:

  • Product loss during solvent extractions due to partial solubility in the aqueous phase.

  • Adsorption of the product onto the stationary phase during column chromatography.

  • Decomposition of the product on silica gel, which can be slightly acidic.

  • Product loss during recrystallization due to high solubility in the mother liquor.

Suggested Solutions:

  • Extraction:

    • Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

    • Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic compound.

  • Chromatography:

    • Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. This can prevent the degradation of sensitive compounds.

    • Ensure the product is fully eluted from the column by washing with a more polar solvent at the end of the purification.

  • Recrystallization:

    • Concentrate the mother liquor and attempt a second recrystallization to recover more product.

    • Place the crystallization flask in an ice bath or refrigerator to maximize crystal precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts for related picolinamides and cyanopyridines can include:

  • Unreacted Starting Materials: Such as the corresponding picolinic acid or amine.

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under acidic or basic conditions.

  • Side-Reaction Products: Impurities from side reactions, such as the formation of regioisomers if the pyridine ring is synthesized.

  • Enantiomers/Diastereomers: If the synthesis involves chiral reagents or catalysts, stereoisomeric impurities may be present.

Q2: Which purification technique is generally most effective for this compound?

A2: A combination of techniques is often most effective.

  • Initial Work-up: An aqueous wash to remove salts and highly polar impurities.

  • Column Chromatography: This is a powerful technique for separating compounds based on polarity. For substituted pyridines, silica gel chromatography with a hexane/ethyl acetate gradient is a common starting point.[2][3][4]

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.

Q3: Can you provide a starting protocol for the recrystallization of a cyanopyridine derivative?

A3: Yes, based on a patented method for purifying 4-cyanopyridine, a general protocol can be adapted.[5] The key is to find a suitable solvent in which the compound has high solubility when hot and low solubility when cold.

Experimental Protocol: Recrystallization of a Cyanopyridine Derivative

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a suitable solvent (e.g., water, ethanol, or a mixture) at an elevated temperature (e.g., 55-65°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator (e.g., 8-12°C) to induce crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: How can I improve the yield and purity of my recrystallization?

A4: To improve yield and purity during recrystallization:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can trap impurities.

  • Ensure the crystals are washed with ice-cold solvent to minimize product loss.

  • Analyze the mother liquor by TLC or HPLC to determine if a significant amount of product remains. If so, a second crop of crystals can be obtained by concentrating the mother liquor.

Data Presentation

Table 1: Example of Purity Improvement and Yield for Recrystallization of 4-Cyanopyridine

ParameterCrude ProductPurified Product
Purity96.02% - 97.26%99.75% - 99.82%
Yield-89.22% - 89.27%

Data adapted from a purification method for 4-cyanopyridine and may serve as a general reference.[5]

Visualizations

Below are diagrams illustrating common workflows and logical relationships in the purification process.

Purification_Workflow Crude_Product Crude 5-Cyano-N,N,6- trimethylpicolinamide Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Troubleshooting_Logic Start Low Purity? Impurity_Polarity Similar Polarity to Product? Start->Impurity_Polarity Yes Recrystallize Recrystallization (Solvent Screening) Start->Recrystallize No Optimize_Chroma Optimize Chromatography (Solvent, Adsorbent) Impurity_Polarity->Optimize_Chroma Yes Impurity_Polarity->Recrystallize No Co_Crystallization Co-crystallization? Optimize_Chroma->Co_Crystallization Success Purity Improved Recrystallize->Success Chemical_Treatment Consider Chemical Treatment Co_Crystallization->Chemical_Treatment Yes Co_Crystallization->Success No Chemical_Treatment->Success

References

Technical Support Center: 5-Cyano-N,N,6-trimethylpicolinamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Cyano-N,N,6-trimethylpicolinamide. The following information is designed to assist in developing effective strategies to increase the solubility of this compound for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address the poor solubility of this compound in aqueous solutions?

A1: Initially, it is crucial to characterize the baseline solubility of the compound. A systematic approach involves screening a variety of pharmaceutically acceptable solvents and buffer systems. Key initial strategies include pH adjustment and the use of co-solvents. For weakly basic or acidic compounds, altering the pH can significantly increase solubility by promoting the formation of more soluble ionized species.[1][2][3] Co-solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can enhance solubility by reducing the polarity of the aqueous solvent.[4]

Q2: Can particle size reduction improve the solubility of this compound?

A2: Yes, reducing the particle size can increase the dissolution rate by increasing the surface area available for solvent interaction.[2][5] Techniques like micronization and nanonization can be employed.[3][4] While micronization can improve the dissolution rate, it may not affect the equilibrium solubility.[2][5] Nanonization, which creates nanoparticles of the drug, can lead to a more significant increase in apparent solubility and dissolution velocity.[3]

Q3: Are there specific excipients that are known to enhance the solubility of picolinamide derivatives?

Q4: How can I determine the most effective method for solubility enhancement for my specific experimental needs?

A4: A systematic screening approach is recommended. This involves testing various methods on a small scale. An initial screen could include evaluating the effects of pH, a panel of co-solvents, and a selection of surfactants. Based on these initial results, more advanced techniques such as the preparation of solid dispersions or cocrystals can be explored. The choice of method will depend on the required solubility level, the intended application (e.g., in vitro assay vs. in vivo formulation), and the compatibility of the excipients with the experimental system.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon dilution of a stock solution.

Possible Cause: The concentration of the compound in the final solution exceeds its thermodynamic solubility in the new solvent system. This is common when a high-concentration stock in an organic solvent (like DMSO) is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Prepare a more dilute stock solution to minimize the final concentration of the organic solvent in the aqueous medium.

  • Optimize the Co-solvent System: Experiment with different co-solvents that are miscible with water and have a good solubilizing capacity for the compound.[8]

  • Utilize Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help to maintain the compound in solution by forming micelles.[2]

  • Employ Complexation Agents: If compatible with the experimental system, cyclodextrins can be added to the aqueous medium to form inclusion complexes and increase solubility.[7]

Issue: Low and inconsistent results in biological assays.

Possible Cause: Poor aqueous solubility can lead to an inaccurate effective concentration of the compound in the assay medium, resulting in variability. The compound may be precipitating or adsorbing to plasticware.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation.

  • Pre-dissolve in a Suitable Vehicle: Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO, ethanol) before adding it to the assay medium. Keep the final vehicle concentration low and consistent across all experiments, including controls.

  • Incorporate Solubilizing Excipients: Consider formulating the compound with excipients such as surfactants or cyclodextrins that are known to be biocompatible and can enhance solubility in the assay buffer.

  • Measure the Solubilized Concentration: If possible, quantify the actual concentration of the dissolved compound in the assay medium using a suitable analytical method like HPLC-UV.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.01
pH 2.0 HCl Buffer250.15
pH 7.4 PBS25< 0.01
pH 10.0 Carbonate Buffer250.05
Ethanol2515.2
Propylene Glycol258.5
10% Ethanol in Water250.5
5% DMSO in PBS (pH 7.4)250.2
1% Tween® 80 in PBS (pH 7.4)250.8

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl, phosphate, carbonate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Co-solvent Solubility Screening
  • Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) in an aqueous buffer (e.g., PBS pH 7.4) at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent system.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Primary Enhancement Strategies cluster_2 Advanced Enhancement Strategies Start Poorly Soluble Compound (this compound) Solubility_Screen Baseline Solubility Screening (pH, Solvents) Start->Solubility_Screen pH_Adjustment pH Adjustment Solubility_Screen->pH_Adjustment Ionizable? Co_solvents Co-solvents Solubility_Screen->Co_solvents Solvent Miscibility? Surfactants Surfactants Solubility_Screen->Surfactants Wettability Issue? Analysis Analyze Solubility & Dissolution Rate pH_Adjustment->Analysis Co_solvents->Analysis Surfactants->Analysis Solid_Dispersion Solid Dispersion (PEG, PVP, HPMC) Final_Formulation Optimized Formulation Solid_Dispersion->Final_Formulation Complexation Complexation (Cyclodextrins) Complexation->Final_Formulation Particle_Size Particle Size Reduction (Micronization, Nanonization) Particle_Size->Final_Formulation Cocrystals Cocrystallization Cocrystals->Final_Formulation Analysis->Solid_Dispersion If insufficient Analysis->Complexation If insufficient Analysis->Particle_Size If insufficient Analysis->Cocrystals If insufficient

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps Problem Issue: Precipitation upon dilution of stock solution Solution1 Decrease Stock Concentration Problem->Solution1 Solution2 Add Co-solvent to Dilution Medium Problem->Solution2 Solution3 Incorporate Surfactant (e.g., Tween® 80) Problem->Solution3 Solution4 Use Complexation Agent (e.g., Cyclodextrin) Problem->Solution4 Outcome Outcome: Compound remains in solution Solution1->Outcome Reduces organic solvent shock Solution2->Outcome Maintains solubilizing environment Solution3->Outcome Forms micelles to enhance stability Solution4->Outcome Forms inclusion complex to increase solubility

Caption: Troubleshooting guide for compound precipitation.

References

dealing with impurities in 5-Cyano-N,N,6-trimethylpicolinamide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities in 5-Cyano-N,N,6-trimethylpicolinamide samples.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthesis route for this compound and what are the potential sources of impurities?

A plausible synthetic route for this compound starts from a substituted pyridine ring, followed by cyanation and amidation reactions. Impurities can be introduced at various stages of the synthesis and work-up.

Potential Sources of Impurities:

  • Starting Materials: Incomplete conversion of starting materials such as substituted 2-chloropyridine or picolinic acid derivatives.

  • Intermediates: Residual amounts of reaction intermediates, for example, the corresponding picolinic acid before amidation.

  • Byproducts: Formation of side products due to competing reactions. A common byproduct is the hydrolysis of the cyano group to a carboxamide or a carboxylic acid.

  • Reagents and Catalysts: Residual solvents, reagents (e.g., coupling agents), and catalysts (e.g., palladium or copper) used in the synthesis.

  • Isomers: Formation of positional isomers during the substitution reactions on the pyridine ring.

Q2: What are the common impurities I should expect in my this compound sample?

Based on the likely synthetic pathways, the following are potential impurities:

  • Starting Materials:

    • 2-chloro-5-cyano-6-methylpyridine

    • 5-Cyano-6-methylpicolinic acid

  • Hydrolysis Products:

    • 5-Carbamoyl-N,N,6-trimethylpicolinamide

    • N,N,6-trimethylpicolinamide-5-carboxylic acid

  • Incomplete Amidation:

    • 5-Cyano-6-methylpicolinic acid

  • Positional Isomers:

    • Isomers with substituents at different positions on the pyridine ring.

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid, is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[1][2][3] It can be particularly useful for identifying isomers and byproducts with distinct chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and purification of this compound.

Problem Potential Cause Recommended Solution
An unexpected peak is observed in the HPLC chromatogram. Presence of an impurity (starting material, byproduct, or side-reaction product).1. Identify the peak: Use LC-MS to determine the molecular weight of the unknown peak. If possible, isolate the impurity using preparative HPLC for NMR analysis to elucidate its structure. 2. Check for hydrolysis: The cyano group can hydrolyze to a carboxylic acid or an amide. Compare the retention time with standards of the potential hydrolysis products. 3. Review the synthesis: Examine the reaction conditions to identify potential side reactions that could lead to the observed impurity.
The purity of the synthesized compound is lower than expected. Incomplete reaction or inefficient purification.1. Optimize reaction conditions: Increase the reaction time, temperature, or the molar ratio of reagents to drive the reaction to completion. 2. Improve purification: Employ a different purification technique. If recrystallization was used, try column chromatography with a suitable solvent system. If column chromatography was used, consider optimizing the stationary and mobile phases. Preparative HPLC can be used for high-purity samples.
Multiple spots are observed on the Thin Layer Chromatography (TLC) plate. The sample contains multiple components.1. Optimize the mobile phase: Experiment with different solvent systems to achieve better separation on the TLC plate. This will also help in developing a suitable mobile phase for column chromatography. 2. Proceed with column chromatography: Use the optimized solvent system to purify the compound by flash column chromatography.
The NMR spectrum shows unexpected signals. Presence of impurities or residual solvents.1. Identify solvent peaks: Compare the chemical shifts of the unknown signals with those of common laboratory solvents. 2. Analyze impurity signals: Correlate the unexpected signals with the potential impurities identified through other analytical techniques like LC-MS. 2D NMR techniques (COSY, HSQC, HMBC) can be very helpful in structure elucidation.[1]
Difficulty in removing a specific impurity. The impurity has similar physicochemical properties to the desired compound.1. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity. 2. Chromatography: If the impurity co-elutes with the product in reversed-phase HPLC, try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column). Normal-phase chromatography could also be an option. 3. Chemical treatment: If the impurity is a reactive species (e.g., an unreacted starting material), consider a chemical quench or a wash step during the work-up to remove it.

Experimental Protocols

General HPLC Method for Purity Determination
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for your specific sample.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry.

    • Dissolve the crude sample in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Workflow for Impurity Identification and Resolution

G Impurity Identification and Resolution Workflow cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Outcome cluster_3 Impurity Investigation cluster_4 Purification Strategy A Crude Sample of This compound B Analytical HPLC/TLC A->B C Single Peak/Spot? B->C D Pure Product C->D Yes F Multiple Peaks/Spots C->F No E Proceed to Further Experiments D->E G LC-MS for MW Identification F->G H Preparative HPLC for Impurity Isolation G->H I NMR for Structure Elucidation H->I J Develop Purification Method I->J K Column Chromatography or Recrystallization J->K L Analyze Purified Fractions by HPLC/TLC K->L L->C

Caption: A workflow for identifying and resolving impurities.

Troubleshooting Decision Tree for Low Purity

G Troubleshooting Low Purity A Low Purity of This compound B Analyze Impurity Profile (HPLC, LC-MS, NMR) A->B C Major Impurity Identified? B->C D Unreacted Starting Material C->D Yes E Known Byproduct C->E Yes F Unknown Impurity C->F No G Optimize Reaction Conditions (Time, Temp, Stoichiometry) D->G H Modify Work-up Procedure E->H I Structure Elucidation (NMR, MS) F->I K Re-run Reaction G->K L Purify Product H->L J Develop Selective Purification Method I->J J->L K->B M Pure Product L->M

Caption: A decision tree for troubleshooting low product purity.

References

Validation & Comparative

A Comparative Guide to CD38 Inhibition for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug discovery, the enzyme cluster of differentiation 38 (CD38) has emerged as a significant target, particularly in oncology and for age-related diseases. This guide provides a comparative analysis of various inhibitors targeting CD38, offering a valuable resource for researchers, scientists, and drug development professionals. While the specific compound 5-Cyano-N,N,6-trimethylpicolinamide remains largely uncharacterized in publicly available literature, this comparison focuses on well-documented inhibitors, providing a framework for evaluating potential new chemical entities.

CD38 is a multifunctional ectoenzyme that plays a crucial role in NAD+ metabolism, calcium signaling, and immune response.[1][2][3] Its high expression on the surface of multiple myeloma cells has made it an attractive target for therapeutic intervention.[4][5] Inhibitors of CD38 can be broadly categorized into monoclonal antibodies and small molecules, each with distinct mechanisms of action and therapeutic applications.

Comparative Analysis of CD38 Inhibitors

The following tables summarize the key characteristics and available data for prominent CD38 inhibitors.

Table 1: Monoclonal Antibody-Based CD38 Inhibitors

Inhibitor Mechanism of Action Therapeutic Applications Key Clinical Findings
Daratumumab Human anti-CD38 IgG1 monoclonal antibody. Induces tumor cell death through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), antibody-dependent cellular phagocytosis (ADCP), and apoptosis.[6][7]Multiple Myeloma[4][8]Significantly improves progression-free survival (PFS) and overall survival (OS) in patients with relapsed/refractory multiple myeloma when used as monotherapy or in combination with standard therapies.[5][6]
Isatuximab Chimeric anti-CD38 IgG1 monoclonal antibody. Induces tumor cell death via ADCC, CDC, ADCP, and direct apoptosis. Also exhibits direct inhibitory effects on the enzymatic activity of CD38.[6][7][8]Multiple MyelomaDemonstrates significant efficacy in prolonging PFS in patients with relapsed/refractory multiple myeloma.[6]
TNB-738 Biparatopic antibody that potently inhibits the enzymatic activity of CD38, leading to increased intracellular NAD+ levels. It has a silenced Fc region to avoid cell depletion.[7]Potential for metabolic and inflammatory diseases associated with NAD+ deficiency.[7]Preclinical data shows potent inhibition of CD38 enzymatic activity and boosting of intracellular NAD+ levels.[7]

Table 2: Small Molecule CD38 Inhibitors

Inhibitor Class Example(s) Mechanism of Action Reported Potency (IC50)
4-Amino-Quinoline Derivatives 78c, 1ai, IahNon-covalent inhibitors that bind to the active site of CD38.[9]78c: 7.3 nM (human CD38), 1.9 nM (mouse CD38)[10]
Flavonoids Apigenin, Quercetin, LuteolinidinNaturally occurring compounds that act as competitive antagonists of CD38.[9][11][12]Varies by compound.
Orally Active Inhibitors MK-0159, CD38 inhibitor 3Potent and selective inhibitors of CD38.[10]MK-0159: 22 nM (human), 3 nM (mouse), 70 nM (rat)[10]; CD38 inhibitor 3: 11 nM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CD38 inhibitors.

CD38 Enzyme Activity Assay (Nicotinamide Adenine Dinucleotide (NAD+) Cyclase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of CD38, which converts NAD+ to cyclic ADP-ribose (cADPR).

  • Reagents and Materials: Recombinant human CD38 enzyme, NAD+, Tris-HCl buffer (pH 7.4), and a detection reagent for cADPR (e.g., a fluorescent substrate).

  • Procedure: a. Prepare a reaction mixture containing the CD38 enzyme in Tris-HCl buffer. b. Add the test compound (e.g., this compound or a known inhibitor) at various concentrations. c. Initiate the enzymatic reaction by adding NAD+. d. Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction (e.g., by adding a quenching solution). f. Measure the amount of cADPR produced using a suitable detection method (e.g., fluorescence plate reader).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of CD38 inhibitors on the growth of CD38-expressing cancer cells, such as multiple myeloma cell lines (e.g., RPMI-8226, U266).

  • Cell Culture: Culture the CD38-positive cancer cell line in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells with the test compound at a range of concentrations. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability/proliferation using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.

Visualizing the CD38 Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

CD38_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAD+ NAD+ CD38_enzyme CD38 (Ectoenzyme) NAD+->CD38_enzyme Substrate NMN NMN NMN->CD38_enzyme Substrate cADPR cADPR CD38_enzyme->cADPR Catalyzes ADPR ADPR CD38_enzyme->ADPR Catalyzes Downstream_Signaling Downstream Signaling (e.g., AKT, ERK activation) CD38_enzyme->Downstream_Signaling Receptor Function Ca_release Ca2+ Release cADPR->Ca_release Induces Ca_release->Downstream_Signaling Activates

Caption: CD38 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay CD38 Enzyme Activity Assay (IC50 Determination) Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Xenograft Multiple Myeloma Xenograft Model Efficacy_Study Efficacy and PK/PD Studies Xenograft->Efficacy_Study Candidate_Selection Preclinical Candidate Selection Efficacy_Study->Candidate_Selection Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay Hit_Identification->Cell_Proliferation Lead_Optimization->Xenograft

Caption: Drug Discovery Workflow for CD38 Inhibitors.

References

A Comparative Guide to Picolinamide Derivatives: Targeting Enzymes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data for 5-Cyano-N,N,6-trimethylpicolinamide is not publicly available, the broader class of picolinamide derivatives has emerged as a versatile scaffold in medicinal chemistry. Researchers have successfully developed these compounds to target a range of enzymes implicated in various diseases, from cancer to neurodegenerative disorders. This guide provides a comparative overview of picolinamide derivatives, focusing on their performance as inhibitors of key enzymes, supported by experimental data and methodologies.

Picolinamide Derivatives as VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Picolinamide-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[1]

Performance Data

A series of novel picolinamide-based derivatives were evaluated for their in vitro antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.[1]

CompoundA549 IC50 (μM)HepG2 IC50 (μM)
8j 12.520.6
8l 13.218.2
Sorafenib (Reference) 19.329.0
Axitinib (Reference) 22.438.7

Table 1: Antiproliferative activity of selected picolinamide derivatives and reference drugs against A549 and HepG2 cell lines.[1]

Among the synthesized compounds, 8j and 8l demonstrated superior or comparable activity to the established VEGFR-2 inhibitors, Sorafenib and Axitinib.[1]

Experimental Protocol: Cell Proliferation Assay

The antiproliferative activity of the picolinamide derivatives was assessed using a standard cell viability assay.

Cell Culture:

  • A549 and HepG2 cells were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well was measured at a specific wavelength using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes cell proliferation and angiogenesis. Picolinamide derivatives that inhibit VEGFR-2 block this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis AChE AChE Solution Preincubation Pre-incubation (AChE + Inhibitor + DTNB) AChE->Preincubation Inhibitor Picolinamide Derivative Inhibitor->Preincubation DTNB DTNB Solution DTNB->Preincubation Reaction_Start Add Substrate (ATCI) Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc PARP_Inhibition_Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB_N->PARP_N DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Viability_N Cell Viability PARP_N->Viability_N HR_N Homologous Recombination (HR) HR_N->Viability_N DSB_N->HR_N SSB_C Single-Strand Break (SSB) PARP_C PARP Inhibition SSB_C->PARP_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C PARPi Picolinamide-based PARP Inhibitor PARPi->PARP_C Blocks PARP_C->DSB_C Leads to HR_Deficient Deficient Homologous Recombination (BRCA mutation) DSB_C->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

References

In-Depth Comparative Analysis: 5-Cyano-N,N,6-trimethylpicolinamide and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public information regarding the biological activity of 5-Cyano-N,N,6-trimethylpicolinamide. As a result, a direct comparative analysis with known inhibitors, as initially requested, cannot be performed at this time. This guide will, therefore, outline the necessary hypothetical framework and data requirements for such a comparison, should information on this compound become available in the future.

The successful comparison of a novel compound like this compound with established inhibitors hinges on the initial identification of its biological target. Without this crucial piece of information, a meaningful analysis of its potency, selectivity, and mechanism of action relative to other drugs is impossible.

Once a biological target is identified, a systematic comparison would involve the following key aspects:

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, quantitative data would be summarized in a structured format. The table below illustrates the type of data that would be essential for comparing this compound with known inhibitors of a hypothetical target (e.g., "Target X").

Compound Target IC50 (nM)a Ki (nM)b Cellular Potency (EC50, nM)c Selectivity (Fold vs. Off-Target) Reference
This compoundTarget XData Not AvailableData Not AvailableData Not AvailableData Not Available-
Inhibitor ATarget X15550>100-fold vs. Target Y[Hypothetical Ref. 1]
Inhibitor BTarget X5020200>50-fold vs. Target Y[Hypothetical Ref. 2]
Inhibitor CTarget X51.525>200-fold vs. Target Y[Hypothetical Ref. 3]

aIC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. bKi (Inhibition constant): An indicator of the binding affinity of an inhibitor to a target. cEC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response in a cell-based assay.

Experimental Protocols: The Foundation of Reliable Data

Detailed methodologies are critical for the reproducibility and validation of experimental findings. A comparative guide would necessitate a thorough description of the assays used to generate the data presented.

Example Experimental Protocol: In Vitro Kinase Inhibition Assay

This hypothetical protocol outlines how the inhibitory activity of this compound against a specific kinase could be determined.

Objective: To determine the IC50 value of this compound against Target X kinase.

Materials:

  • Recombinant human Target X kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • This compound (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white microplates

Procedure:

  • A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

  • In a 384-well plate, 5 µL of the diluted compound is added to each well.

  • 10 µL of a solution containing the Target X kinase and substrate peptide in assay buffer is added to each well.

  • The reaction is initiated by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for the kinase.

  • The plate is incubated at room temperature for 1 hour.

  • After incubation, 25 µL of Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.

  • The plate is incubated for an additional 10 minutes at room temperature to stabilize the signal.

  • Luminescence is measured using a plate reader.

  • The resulting data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known potent inhibitor).

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization: Illustrating Biological Context

Visual diagrams are essential for conveying complex biological information. The following examples, created using the DOT language for Graphviz, illustrate how signaling pathways and experimental workflows would be visualized.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_cellular_response Cellular Response Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Target_X Target_X Target of Inhibition Upstream_Kinase->Target_X Phosphorylates Downstream_Effector Downstream_Effector Target_X->Downstream_Effector Activates Proliferation Proliferation Downstream_Effector->Proliferation Promotes 5_Cyano_NN6_trimethylpicolinamide 5-Cyano-N,N,6- trimethylpicolinamide 5_Cyano_NN6_trimethylpicolinamide->Target_X Inhibits

Caption: Hypothetical signaling pathway illustrating the role of Target X and its inhibition by this compound.

Experimental_Workflow Start Start: Compound Dilution Assay_Setup Assay Plate Setup: Add Compound, Enzyme, and Substrate Start->Assay_Setup Initiate_Reaction Initiate Reaction: Add ATP Assay_Setup->Initiate_Reaction Incubation Incubation (1 hour) Initiate_Reaction->Incubation Signal_Detection Stop Reaction & Add Detection Reagent Incubation->Signal_Detection Read_Plate Measure Luminescence Signal_Detection->Read_Plate Data_Analysis Data Analysis: IC50 Calculation Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Analysis of Picolinamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of various picolinamide derivatives against several cancer cell lines. Due to the limited availability of public data on 5-Cyano-N,N,6-trimethylpicolinamide, this guide focuses on structurally related picolinamide compounds to offer valuable insights into their potential as anticancer agents. The information presented is compiled from recent studies and is intended to aid in the evaluation and future development of this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected picolinamide derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8e N-methyl-4-phenoxypicolinamideA549 (Lung)3.6[1]
H460 (Lung)1.7[1]
HT-29 (Colon)3.0[1]
4a ThienylpicolinamidineSR (Leukemia)0.34[2]
SW-620 (Colon)0.43[2]
NCI-H460 (Lung)0.52[2]
6p N-methylpicolinamide-4-thiolHepG2 (Liver)<10[3]
HCT-116 (Colon)<10[3]
SW480 (Colon)<10[3]
SPC-A1 (Lung)<10[3]
A375 (Melanoma)<10[3]
87 PicolinamideC. difficile0.125 µg/mL[4]
10g Quinoline derivativeHuman tumor cell lines<1.0[5]

Note: The activity of compound 87 is presented in µg/mL as reported in the source.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the cytotoxic effects of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., picolinamide derivatives) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway relevant to the evaluation of anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Picolinamide Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation staining Staining (e.g., MTT or SRB) incubation->staining readout Absorbance Reading staining->readout ic50 IC50 Calculation readout->ic50

Caption: Workflow for in vitro cytotoxicity testing of picolinamide derivatives.

signaling_pathway cluster_pathway Hypothetical Picolinamide Derivative Action Picolinamide Picolinamide Derivative Kinase Protein Kinase (e.g., Aurora-B) Picolinamide->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: Hypothetical signaling pathway inhibited by a picolinamide derivative.

References

Comparative Analysis of 5-Cyano-N,N,6-trimethylpicolinamide and Other Toll-like Receptor 7/8 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the hypothetical Toll-like Receptor (TLR) 7/8 agonist, 5-Cyano-N,N,6-trimethylpicolinamide, and established TLR7 and TLR7/8 agonists: Imiquimod, Gardiquimod, and Resiquimod (R848). The analysis is based on the established activities of picolinamide derivatives as TLR agonists and published data for the comparator compounds.

Mechanism of Action: TLR7/8 Agonism

Toll-like receptors 7 and 8 are endosomal pattern recognition receptors crucial for the innate immune response to single-stranded RNA (ssRNA), often of viral origin.[1][2] Agonists of TLR7 and TLR8, such as the compounds discussed herein, are synthetic small molecules that mimic natural ligands, triggering a signaling cascade. This activation occurs via the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1][3][4] The downstream effect is the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12), which in turn modulate the adaptive immune response.[1][3][5][6][7]

The following diagram illustrates the generalized signaling pathway for TLR7 activation.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Agonist TLR7 Agonist (e.g., this compound) TLR7 TLR7 TLR7_Agonist->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 Activation IκB IκB IKK_complex->IκB Phosphorylation NF_kB NF-κB (p50/p65) IκB->NF_kB Release NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB_nucleus->Cytokine_Genes Transcription IFN_Genes Type I IFN Genes IRF7_nucleus->IFN_Genes Transcription

Caption: Generalized TLR7 signaling cascade.

Comparative In Vitro Activity

The following tables summarize the reported in vitro activities of the comparator TLR agonists. Data for this compound is hypothetical and denoted as "Not Available (N/A)" due to the absence of published results. The performance of this hypothetical compound is projected based on the general characteristics of the picolinamide chemical class.

Table 1: TLR Specificity and Potency in Reporter Assays

CompoundTarget(s)Assay SystemPotency (EC50)Reference(s)
This compound Predicted: TLR7/8N/AN/AN/A
Imiquimod TLR7hTLR7-HEK293~1-5 µM[8][9]
Gardiquimod TLR7hTLR7-HEK293~0.2-4 µM[8][10][11]
Resiquimod (R848) TLR7/8hTLR7-HEK293~0.1-0.5 µM[12][13]
hTLR8-HEK293~0.1-0.5 µM[14]

Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundCytokine InducedPotency (EC50) / Concentration for InductionReference(s)
This compound Predicted: IFN-α, TNF-α, IL-6N/AN/A
Imiquimod IFN-α, TNF-α, IL-1β, IL-6Induces cytokine production[5][15][16]
Gardiquimod IFN-αInduces IFN-α mRNA and protein[17]
Resiquimod (R848) IFN-α, TNF-α, IL-6, IP-10Induces cytokine production[7][18]

Note: EC50 values can vary significantly based on the specific assay conditions, cell type, and readout.

Experimental Protocols

A common method for evaluating the potency and selectivity of TLR agonists is through the use of human embryonic kidney (HEK293) cells stably transfected to express a specific TLR and an NF-κB-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase.[13][19][20][21][22]

Protocol: TLR7/NF-κB Reporter Gene Assay in HEK293 Cells

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TLR7 and an NF-κB-SEAP reporter construct in DMEM supplemented with 10% fetal bovine serum, antibiotics, and appropriate selection agents (e.g., Puromycin, Blasticidin).[20][22]

    • Culture cells at 37°C in a 5% CO2 incubator.[20]

  • Cell Plating:

    • Harvest cells and seed into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of growth medium.[19][20]

    • Incubate overnight to allow for cell adherence.[20]

  • Compound Stimulation:

    • Prepare serial dilutions of the test compounds (e.g., this compound, comparators) in assay medium.

    • Add the diluted compounds to the appropriate wells. Include a vehicle-only control.[21]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[19][22]

  • Signal Detection (SEAP Reporter):

    • After incubation, collect the cell culture supernatants.

    • Quantify SEAP activity using a commercially available detection reagent (e.g., QUANTI-Blue™).[23]

    • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • Data Analysis:

    • Calculate the fold induction of NF-κB activity relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value for each compound.

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow TLR7/NF-κB Reporter Assay Workflow start Start culture_cells Culture HEK293-hTLR7 Reporter Cells start->culture_cells plate_cells Plate Cells in 96-Well Plate (5x10^4 cells/well) culture_cells->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of Test Compounds incubate_overnight->prepare_compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_stimulation Incubate for 16-24h (37°C, 5% CO2) add_compounds->incubate_stimulation collect_supernatant Collect Supernatant incubate_stimulation->collect_supernatant detect_seap Detect SEAP Activity (e.g., QUANTI-Blue™) collect_supernatant->detect_seap measure_absorbance Measure Absorbance detect_seap->measure_absorbance analyze_data Analyze Data (Calculate EC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for a TLR7 reporter assay.

Conclusion

While direct experimental data for this compound is not yet publicly available, its chemical structure suggests it belongs to the class of picolinamide-based TLR7/8 agonists. Based on the comparative data for established compounds like Imiquimod, Gardiquimod, and Resiquimod, it is anticipated that this compound will exhibit potent immunostimulatory activity through the induction of pro-inflammatory cytokines and type I interferons. The provided experimental protocol offers a standardized method for the cross-validation of its activity against these and other reference compounds. Such studies will be essential to fully characterize its potency, selectivity, and therapeutic potential.

References

In-Depth Comparison of 5-Cyano-N,N,6-trimethylpicolinamide Versus Standard of Care in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available data on 5-Cyano-N,N,6-trimethylpicolinamide remains challenging due to the limited public information on its specific biological targets and therapeutic applications. As a result, a direct comparison to a clinically defined "standard of care" is not currently feasible.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical compound this compound. At present, this molecule is classified as a research chemical, and there is a notable absence of published, peer-reviewed studies detailing its mechanism of action, efficacy in disease models, or direct comparisons with established therapeutic agents.

While the core objective of this guide is to provide a comparative analysis against standard of care, the scarcity of data on this compound necessitates a foundational approach. This document will, therefore, outline the necessary experimental frameworks and data required to build such a comparison, should information on the compound's therapeutic target become available.

Section 1: Characterization of this compound

A comprehensive understanding of any new chemical entity is the first step in preclinical evaluation. For this compound, the following data points are essential before a meaningful comparison can be made:

  • Target Identification and Validation: Elucidating the primary biological target(s) of the compound is critical. This would typically involve a combination of in vitro screening assays, proteomics, and cellular thermal shift assays (CETSA).

  • Mechanism of Action: Once a target is identified, the precise mechanism by which this compound exerts its effect (e.g., inhibition, activation, allosteric modulation) needs to be determined.

  • In Vitro Potency and Selectivity: Quantifying the compound's potency (e.g., IC50, EC50) against its intended target and its selectivity against a panel of related and unrelated targets is fundamental to understanding its therapeutic window.

Section 2: Proposed Framework for Comparative Studies

Once the therapeutic area for this compound is identified, a direct comparison with the relevant standard of care can be designed. The following tables and experimental workflows provide a template for how such a comparative analysis should be structured.

Table 1: Pharmacokinetic Profile Comparison

A comparative pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound relative to a standard of care.

ParameterThis compoundStandard of Care
Bioavailability (%) Data not availableInsert data
Peak Plasma Concentration (Cmax) Data not availableInsert data
Time to Peak Concentration (Tmax) Data not availableInsert data
Half-life (t1/2) Data not availableInsert data
Volume of Distribution (Vd) Data not availableInsert data
Clearance (CL) Data not availableInsert data
Table 2: In Vivo Efficacy in a Relevant Disease Model

Efficacy studies in validated animal models of the target disease are the cornerstone of preclinical drug development.

EndpointThis compoundStandard of CareVehicle Control
Primary Efficacy Endpoint Data not availableInsert dataInsert data
Secondary Efficacy Endpoint(s) Data not availableInsert dataInsert data
Biomarker Modulation Data not availableInsert dataInsert data
Table 3: Comparative Safety and Tolerability Profile

A preliminary assessment of safety and tolerability is essential to de-risk a new chemical entity.

ParameterThis compoundStandard of Care
Maximum Tolerated Dose (MTD) Data not availableInsert data
Observed Adverse Events Data not availableInsert data
Body Weight Changes (%) Data not availableInsert data
Key Organ Histopathology Data not availableInsert data

Section 3: Illustrative Experimental Workflows and Signaling Pathways

Visualizing experimental designs and biological pathways is crucial for clarity and reproducibility. The following diagrams, rendered using Graphviz, serve as templates for how such information should be presented.

Experimental Workflow for In Vivo Comparative Study

G cluster_0 Acclimatization cluster_1 Disease Induction cluster_2 Treatment Groups cluster_3 Dosing & Monitoring cluster_4 Endpoint Analysis acclimatization Animal Model Acclimatization (e.g., 1 week) induction Disease Induction (e.g., chemical, genetic) acclimatization->induction vehicle Vehicle Control induction->vehicle soc Standard of Care induction->soc test_compound This compound induction->test_compound dosing Daily Dosing (e.g., 28 days) vehicle->dosing soc->dosing test_compound->dosing monitoring Regular Monitoring (e.g., body weight, clinical signs) dosing->monitoring efficacy Primary & Secondary Efficacy Readouts monitoring->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd safety Tolerability & Histopathology monitoring->safety

Caption: Generalized workflow for a comparative in vivo efficacy study.

Hypothetical Signaling Pathway

Should this compound be identified as an inhibitor of a hypothetical kinase, "Target Kinase," its mechanism could be depicted as follows:

G upstream_activator Upstream Activator target_kinase Target Kinase upstream_activator->target_kinase downstream_substrate Downstream Substrate target_kinase->downstream_substrate cellular_response Cellular Response downstream_substrate->cellular_response compound This compound compound->target_kinase Inhibition

Caption: Hypothetical inhibitory action on a signaling pathway.

Conclusion

While a direct comparison between this compound and a standard of care is not possible with the currently available information, this guide provides a robust framework for how such an analysis should be conducted. The scientific community awaits further data on the biological activity and therapeutic potential of this compound to enable a comprehensive evaluation. Researchers in possession of such data are encouraged to utilize the structured comparisons and visualizations presented herein to effectively communicate their findings.

Comparative Analysis of 5-Cyano-N,N,6-trimethylpicolinamide Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding "5-Cyano-N,N,6-trimethylpicolinamide" and its direct analogs. This scarcity of data prevents the creation of a detailed comparative analysis as requested.

The search did yield information on a variety of other picolinamide and cyano-containing molecules with diverse biological activities, including but not limited to:

  • PARP Inhibitors: Certain picolinamide-containing structures have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with applications in oncology.

  • Antiviral Agents: The cyano group is a feature in some nucleoside and non-nucleoside analogs with antiviral properties.

  • Kinase Inhibitors: Picolinamide derivatives have been explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are implicated in diseases like cancer and inflammation.

  • Serotonin Receptor Modulators: Analogs containing related nitrogenous heterocyclic scaffolds have been studied for their effects on serotonin receptors, suggesting potential applications in neuroscience.

Without specific data on this compound, any attempt to create a comparative analysis, including data tables, experimental protocols, and signaling pathway diagrams, would be speculative and not based on the required objective experimental evidence.

At present, a comparative analysis guide for this compound analogs cannot be generated due to the lack of publicly available scientific data on this specific compound. Researchers and drug development professionals interested in this molecule may need to rely on proprietary internal research or initiate novel studies to elucidate its biological properties and therapeutic potential.

Should further information on a related, publicly documented series of compounds be of interest, a more targeted request specifying the chemical class and biological target would be necessary to proceed with generating a comparative analysis.

Confirming the Target of JNJ-63533054: A Comparative Guide to GPR139 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

JNJ-63533054 is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139)[1][2][3]. This orphan receptor is primarily expressed in the central nervous system, including the habenula, striatum, and hypothalamus, suggesting its involvement in regulating mood, motivation, and metabolic processes[1][4]. The endogenous ligands for GPR139 are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine[1][4][5]. This guide provides a comparative overview of JNJ-63533054 with other GPR139 agonists.

Quantitative Data Presentation

The following tables summarize the in vitro potency and pharmacokinetic properties of JNJ-63533054 and a comparable GPR139 agonist, Zelatriazin (TAK-041).

Table 1: In Vitro Potency of GPR139 Agonists

CompoundTargetAssay TypeEC50 (nM)Reference
JNJ-63533054 Human GPR139Calcium Mobilization16[1]
Human GPR139GTPγS Binding17[1]
Rat GPR139Calcium Mobilization63[1]
Mouse GPR139Calcium Mobilization28[1]
Zelatriazin (TAK-041) Human GPR139Not Specified22

Table 2: Pharmacokinetic Properties of JNJ-63533054 in Rats

ParameterValueRoute of AdministrationReference
Cmax317 ng/mL (~1 µM)5 mg/kg, oral[1]
t1/22.5 hours1 mg/kg, intravenous[1]
IV Clearance53 mL/min/kg1 mg/kg, intravenous[1]
Brain to Plasma Ratio (b/p)1.2Not Specified[1]

Experimental Protocols

Calcium Mobilization Assay:

To determine the potency of GPR139 agonists, HEK293 cells stably expressing human, rat, or mouse GPR139 are utilized.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. The growth medium is then removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Serial dilutions of the test compounds (e.g., JNJ-63533054) are prepared.

  • Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). The fluorescent signal is measured before and after the addition of the compounds.

  • Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

GTPγS Binding Assay:

This assay measures the G protein activation upon agonist binding to the receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the GPR139 receptor.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: The reaction mixture includes cell membranes, [35S]GTPγS, and varying concentrations of the agonist.

  • Incubation: The mixture is incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). EC50 values are determined from concentration-response curves.

Signaling Pathway and Experimental Workflow

GPR139 Signaling Pathway

GPR139_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR139 Agonist (e.g., JNJ-63533054, L-Tryptophan) GPR139 GPR139 Agonist->GPR139 Binds to G_protein Gq/11 GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream experimental_workflow start Start cell_culture Culture GPR139-expressing HEK293 cells start->cell_culture assay_prep Seed cells in 384-well plate and load with calcium dye cell_culture->assay_prep compound_prep Prepare serial dilutions of GPR139 agonist assay_prep->compound_prep measurement Measure fluorescence change upon compound addition using FLIPR compound_prep->measurement data_analysis Analyze concentration-response data to determine EC50 measurement->data_analysis end End data_analysis->end

References

independent verification of 5-Cyano-N,N,6-trimethylpicolinamide activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification and Comparative Analysis of Picolinamide Derivatives' Biological Activity

This guide provides an objective comparison of the biological activities of various picolinamide derivatives, offering a framework for the independent verification of novel compounds such as 5-Cyano-N,N,6-trimethylpicolinamide. By examining the structure-activity relationships of related molecules, researchers can better anticipate the potential applications and design effective validation experiments for new chemical entities.

The picolinamide scaffold has proven to be a versatile core for developing potent and selective inhibitors for a range of biological targets. This guide summarizes key findings from published research on picolinamide derivatives, presenting their biological activities, quantitative data, and the experimental protocols used to determine them.

Comparative Analysis of Biological Activities

Picolinamide derivatives have been investigated for a variety of therapeutic applications, demonstrating a breadth of biological activities. The nature and position of substituents on the picolinamide ring system critically influence their potency and selectivity. Below, we compare the activities of several classes of picolinamide derivatives.

Table 1: Comparison of Inhibitory Activities of Picolinamide Derivatives

Compound ClassTargetKey Compound ExampleIC50 / MICReference
11β-HSD1 Inhibitors 11β-hydroxysteroid dehydrogenase type 1Compound 25 (a 6-substituted picolinamide)IC50 = 16 nM[1]
Antibacterial Agents Clostridioides difficilePicolinamide 87MIC ≤ 1 μg/mL[2]
Acetylcholinesterase Inhibitors Acetylcholinesterase (AChE)Compound 7a (a picolinamide with dimethylamine side chain)IC50 = 2.49 ± 0.19 μM[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies cited in the literature for determining the biological activity of picolinamide derivatives.

1. 11β-HSD1 Inhibition Assay [1]

  • Principle: Measurement of the conversion of cortisone to cortisol by human 11β-HSD1.

  • Methodology:

    • Recombinant human 11β-HSD1 is incubated with cortisone and NADPH.

    • The test compound (picolinamide derivative) is added at varying concentrations.

    • The reaction is stopped, and the amount of cortisol produced is quantified using a homogenous time-resolved fluorescence (HTRF) assay.

    • IC50 values are calculated from the dose-response curves.

2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay [2]

  • Principle: Determination of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology:

    • The picolinamide derivatives are serially diluted in a liquid growth medium in microtiter plates.

    • A standardized suspension of the target bacterium (e.g., C. difficile) is added to each well.

    • The plates are incubated under appropriate anaerobic conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Acetylcholinesterase (AChE) Inhibition Assay [3][4]

  • Principle: Spectrophotometric measurement of the activity of AChE based on the Ellman's method.

  • Methodology:

    • AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are combined in a buffer solution.

    • The test picolinamide derivative is added at various concentrations.

    • The rate of the enzymatic reaction, which produces a yellow-colored product from the reaction of thiocholine with DTNB, is measured spectrophotometrically at 412 nm.

    • IC50 values are calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizing Structures and Workflows

General Structure of Picolinamide Derivatives

The following diagram illustrates the core picolinamide structure and highlights the positions where substitutions can be made to modulate biological activity. For a hypothetical compound like this compound, the substitutions would be a cyano group at R1, a methyl group at R2, and two methyl groups on the amide nitrogen.

G cluster_0 Picolinamide Core Picolinamide Picolinamide Scaffold R1 R1 Picolinamide->R1 Position 5 R2 R2 Picolinamide->R2 Position 6 R3 R3 Picolinamide->R3 Position 3 R4 R4 Picolinamide->R4 Position 4 Amide_N N-Substituents Picolinamide->Amide_N Amide

Caption: General chemical structure of picolinamide derivatives.

Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

G A Prepare serial dilutions of test compound B Incubate target enzyme/cell with compound dilutions A->B C Add substrate and/ or detection reagents B->C D Measure biological activity (e.g., fluorescence, absorbance) C->D E Generate dose-response curve D->E F Calculate IC50 value E->F

Caption: A generalized experimental workflow for IC50 determination.

Conclusion

While no specific data exists in the public domain for this compound, the broader family of picolinamide derivatives exhibits a wide range of significant biological activities, including enzyme inhibition and antibacterial effects. The provided data on related compounds offers a valuable starting point for researchers to position this novel compound within the existing landscape. The experimental protocols detailed herein can serve as a guide for the independent verification of its activity. Based on the structure-activity relationships observed in other picolinamides, the cyano and methyl substitutions on this compound could potentially confer interesting pharmacological properties, warranting further investigation.

References

Safety Operating Guide

Prudent Disposal of 5-Cyano-N,N,6-trimethylpicolinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Cyano-N,N,6-trimethylpicolinamide, a compound for research and development purposes. The following guidelines are based on the chemical's structure and functional groups in the absence of a specific Material Safety Data Sheet (MSDS).

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to the potential hazards associated with its cyano, amide, and pyridine functional groups. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact.
Body Protection Flame-retardant lab coat.Protects against spills and contamination.
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation exposure.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled, and sealed container. The container should be compatible with chemical waste.

  • Liquid Waste: Should this compound be in a solution, do not dispose of it down the drain. Collect all liquid waste in a designated, sealed, and clearly labeled waste container. The container must be appropriate for the solvent used.

2. Waste Labeling:

  • All waste containers must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Do not allow waste to accumulate for an extended period. Follow your institution's guidelines for waste pickup schedules.

4. Final Disposal:

  • All disposal of this compound must be conducted through your institution's licensed hazardous waste disposal program.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, approved protocol from your EHS department.

III. Spill and Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency ScenarioAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spill Evacuate the immediate area. Alert your institution's EHS and emergency response team.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Handling this compound Consult_EHS Consult Institutional EHS Guidelines Start->Consult_EHS Wear_PPE Wear Appropriate PPE Consult_EHS->Wear_PPE Waste_Generated Waste Generated? Wear_PPE->Waste_Generated Solid_Waste Solid Waste (e.g., contaminated gloves, paper) Waste_Generated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste (e.g., solutions) Waste_Generated->Liquid_Waste Yes (Liquid) Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_Waste Store Waste in Secondary Containment Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Contact_Disposal Contact Hazardous Waste Disposal Program Store_Waste->Contact_Disposal End End: Proper Disposal Contact_Disposal->End

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Cyano-N,N,6-trimethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-Cyano-N,N,6-trimethylpicolinamide (CAS Number: 1197661-24-7), a compound requiring careful management in a laboratory setting. The following procedures and recommendations are based on available safety data to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and causes serious eye damage. It is also suspected of damaging fertility or the unborn child. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4Wear protective gloves, protective clothing, eye protection, and face protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
Serious Eye Damage Category 1Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Reproductive Toxicity Category 2Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.

Recommended PPE Summary:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Compatible chemical-resistant gloves.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be required.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and to maintain the quality of the compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Receiving Receive and inspect container Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Receiving->Storage Prep Don appropriate PPE Storage->Prep Weighing Weigh in a designated area, preferably in a fume hood Prep->Weighing Dissolving Handle solutions in a well-ventilated area Weighing->Dissolving Experiment Conduct experiment following protocol Dissolving->Experiment Decontamination Decontaminate work surfaces Experiment->Decontamination Waste Segregate and label waste Decontamination->Waste

Figure 1: Standard workflow for handling this compound.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Avoid generating dust.

  • Dissolution:

    • Add the solid to the solvent slowly.

    • If heating is required, use a well-controlled heating mantle and monitor the process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation and Storage cluster_disposal Final Disposal Solid_Waste Contaminated solids (gloves, paper towels, etc.) Waste_Container_Solid Designated solid chemical waste container Solid_Waste->Waste_Container_Solid Liquid_Waste Unused solutions and reaction mixtures Waste_Container_Liquid Designated liquid chemical waste container Liquid_Waste->Waste_Container_Liquid Empty_Containers Empty product containers Waste_Container_Empty Rinsed or unrinsed empty container disposal path Empty_Containers->Waste_Container_Empty EH_S Contact Environmental Health & Safety (EH&S) for pickup Waste_Container_Solid->EH_S Waste_Container_Liquid->EH_S Waste_Container_Empty->EH_S

Figure 2: Disposal workflow for this compound waste.

Disposal Guidelines:

  • Chemical Waste: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Handle empty containers with care as they may retain product residue. Follow institutional guidelines for the disposal of empty chemical containers.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before commencing any new experimental work.

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